Product packaging for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate(Cat. No.:CAS No. 120690-70-2)

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Cat. No.: B176139
CAS No.: 120690-70-2
M. Wt: 193.24 g/mol
InChI Key: HAQNTRLXFACSDY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate (CAS: To be determined

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B176139 Ethyl 2-methyl-2-(pyridin-3-YL)propanoate CAS No. 120690-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-2-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNTRLXFACSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, published synthetic protocol for this specific molecule, this guide outlines a robust and scientifically sound proposed synthetic pathway. The synthesis is based on the exhaustive alpha-methylation of the commercially available starting material, Ethyl 2-(pyridin-3-yl)acetate. This guide includes a detailed experimental protocol, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Introduction

This compound is a pyridine-containing ester with a quaternary carbon center. This structural motif is of significant interest in the development of novel therapeutic agents, as the gem-dimethyl group can impart unique pharmacological and pharmacokinetic properties. This guide details a proposed two-step synthesis to access this valuable compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot exhaustive methylation of Ethyl 2-(pyridin-3-yl)acetate. The core of this strategy is the sequential deprotonation of the alpha-carbon using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

The overall reaction is as follows:

A strong base such as Lithium diisopropylamide (LDA) is proposed to ensure complete and irreversible deprotonation of the alpha-carbon. Methyl iodide is a common and effective methylating agent for this type of transformation.

Experimental Protocol

This protocol is a proposed methodology based on standard procedures for the alpha-alkylation of esters.

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine via syringe. Slowly add n-butyllithium dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

  • First Methylation: To the freshly prepared LDA solution at -78 °C, add a solution of Ethyl 2-(pyridin-3-yl)acetate in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. Add methyl iodide dropwise and continue stirring at -78 °C for 2 hours.

  • Second Methylation: In a separate flame-dried flask, prepare a second equivalent of LDA solution as described in step 1. Transfer the reaction mixture from the first methylation (still at -78 °C) to the second flask containing the fresh LDA solution via cannula. Stir the combined mixture at -78 °C for 1 hour. Add a second equivalent of methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes expected data for the synthesis, based on typical yields for similar exhaustive alpha-methylation reactions of esters.

ParameterExpected Value
Yield 60-80%
Reaction Time 12-18 hours
Purity (post-column) >95%
Starting Material Ethyl 2-(pyridin-3-yl)acetate
Reagents LDA, Methyl Iodide
Solvent Anhydrous THF
Reaction Temperature -78 °C to RT

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_reagents Reagents & Starting Material cluster_process Reaction Steps cluster_products Intermediates & Final Product cluster_purification Work-up & Purification Ethyl_2-(pyridin-3-yl)acetate Ethyl 2-(pyridin-3-yl)acetate Deprotonation_1 First Deprotonation (-78 °C, THF) Ethyl_2-(pyridin-3-yl)acetate->Deprotonation_1 LDA_1 LDA (1st eq.) LDA_1->Deprotonation_1 MeI_1 Methyl Iodide (1st eq.) Methylation_1 First Methylation (-78 °C, THF) MeI_1->Methylation_1 LDA_2 LDA (2nd eq.) Deprotonation_2 Second Deprotonation (-78 °C, THF) LDA_2->Deprotonation_2 MeI_2 Methyl Iodide (2nd eq.) Methylation_2 Second Methylation (-78 °C to RT, THF) MeI_2->Methylation_2 Enolate_1 Intermediate Enolate Deprotonation_1->Enolate_1 Mono_methylated Ethyl 2-(pyridin-3-yl)propanoate Methylation_1->Mono_methylated Enolate_2 Intermediate Enolate Deprotonation_2->Enolate_2 Final_Product This compound Methylation_2->Final_Product Enolate_1->Methylation_1 Mono_methylated->Deprotonation_2 Enolate_2->Methylation_2 Workup Aqueous Work-up (NH4Cl quench, Extraction) Final_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: Synthetic workflow for the proposed synthesis of this compound.

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • LDA is a strong, corrosive base.

  • Methyl iodide is a toxic and volatile alkylating agent.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide provides a detailed and actionable proposed pathway for the synthesis of this compound. By following the outlined experimental protocol, researchers and drug development professionals can access this valuable compound for further investigation and application in their respective fields. The provided workflow and data offer a solid foundation for the successful execution of this synthesis.

An In-depth Technical Guide to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is limited. This guide provides a comprehensive overview based on data from structurally similar compounds and predicted properties. All experimental protocols are proposed based on established chemical principles.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine moiety is a common scaffold in pharmacologically active compounds, known to participate in various biological interactions. This document outlines the predicted chemical properties, a plausible synthetic route, and general experimental protocols for the characterization of this compound. Due to the absence of specific experimental data, information from its structural isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate, is provided for comparative purposes.

Chemical Properties

Table 1: Computed Physicochemical Properties

PropertyValue (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate)Data Source
Molecular Formula C₁₁H₁₅NO₂PubChem
Molecular Weight 193.24 g/mol PubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 193.110278721PubChem[1]
Topological Polar Surface Area 39.2 ŲPubChem[1]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the esterification of 2-methyl-2-(pyridin-3-yl)propanoic acid. The acid precursor can be synthesized from 3-picoline.

Proposed Synthesis Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Esterification 3-Picoline 3-Picoline Pyridyl-3-methanide Pyridyl-3-methanide 3-Picoline->Pyridyl-3-methanide Strong Base LDA LDA / THF -78 °C Intermediate_acid 2-methyl-2-(pyridin-3-yl) propanoic acid Pyridyl-3-methanide->Intermediate_acid Alkylation Methyl_iodide Methyl Iodide (2 eq.) Target_Compound Ethyl 2-methyl-2-(pyridin-3-YL) propanoate Intermediate_acid->Target_Compound Fischer Esterification Ethanol Ethanol / H₂SO₄ (cat.)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-methyl-2-(pyridin-3-yl)propanoic acid
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of 3-picoline in anhydrous THF is added dropwise. The reaction mixture is stirred for an additional hour at -78 °C.

  • Alkylation: Methyl iodide (2 equivalents) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is quenched with water, and the pH is adjusted to ~7 with dilute HCl. The aqueous layer is extracted with diethyl ether. The pH of the aqueous layer is then adjusted to ~4, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-2-(pyridin-3-yl)propanoic acid.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: 2-methyl-2-(pyridin-3-yl)propanoic acid is dissolved in an excess of absolute ethanol in a round-bottom flask.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the two methyl groups, and aromatic protons of the pyridine ring.
¹³C NMR Resonances for the ester carbonyl, the quaternary carbon, the methyl and ethyl carbons, and the carbons of the pyridine ring.
IR Spectroscopy A strong absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester, and bands corresponding to C-H and C-N stretching of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the specific biological activities or the involvement of this compound in any signaling pathways. Pyridine derivatives, in general, have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and antiviral agents.[2][3] Further research is required to determine the pharmacological profile of this specific compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Reagents Reaction_Setup Reaction_Setup Reagents->Reaction_Setup Reaction Reaction Reaction_Setup->Reaction Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product NMR_Spectroscopy NMR_Spectroscopy Pure_Product->NMR_Spectroscopy ¹H, ¹³C IR_Spectroscopy IR_Spectroscopy Pure_Product->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Pure_Product->Mass_Spectrometry

Caption: General experimental workflow for synthesis, purification, and characterization.

References

Technical Dossier: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate, a pyridine-containing ester of interest in medicinal chemistry and drug discovery. Due to the compound's limited commercial availability and published data, this document focuses on a proposed synthetic pathway, detailing the necessary experimental procedures. Physicochemical properties have been estimated based on its structure and data from analogous compounds. This guide serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.

Introduction

Pyridine scaffolds are integral to a vast array of pharmaceuticals and biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. This compound, a derivative of nicotinic acid, presents a unique three-dimensional structure with potential for interaction with various biological targets. The gem-dimethyl substitution on the alpha-carbon introduces steric bulk and removes the potential for enolization, which can be advantageous for metabolic stability and specific binding interactions.

Physicochemical Properties (Estimated)

In the absence of experimental data for the title compound, the following table summarizes estimated physicochemical properties. These values are derived from computational models and data from structurally similar compounds, such as its pyridin-2-yl isomer and the precursor, ethyl 2-(pyridin-3-yl)acetate.

PropertyEstimated ValueNotes
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Colorless to pale yellow oilBased on similar compounds.
Boiling Point > 200 °C at 760 mmHgExpected to be higher than ethyl 2-(pyridin-3-yl)acetate.
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.Typical for small organic esters.
pKa (of pyridinium ion) ~ 4.5 - 5.5Influenced by the ester group.

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves the α,α-dimethylation of a suitable precursor, ethyl 2-(pyridin-3-yl)acetate. This precursor is commercially available or can be synthesized from 3-pyridylacetic acid. The proposed two-step methylation is outlined below.

Synthesis cluster_precursor Precursor cluster_methylation1 First Methylation cluster_methylation2 Second Methylation precursor Ethyl 2-(pyridin-3-yl)acetate reagents1 1. Strong Base (e.g., LDA, NaH) 2. Methyl Iodide (CH₃I) intermediate This compound (mono-methylated) reagents1->intermediate Formation of enolate and Sₙ2 reaction reagents2 1. Strong Base (e.g., LDA, NaH) 2. Methyl Iodide (CH₃I) product This compound reagents2->product Repeat enolate formation and Sₙ2 workflow cluster_setup Reaction Setup cluster_first_methylation First Methylation cluster_second_methylation Second Methylation cluster_workup Workup and Purification A Dissolve Ethyl 2-(pyridin-3-yl)acetate in anhydrous THF B Cool to -78 °C under inert atmosphere A->B C Add strong base (e.g., LDA) B->C D Stir for 30-60 min C->D E Add Methyl Iodide D->E F Warm to room temperature E->F G Cool to -78 °C F->G H Add second equivalent of strong base G->H I Stir for 30-60 min H->I J Add second equivalent of Methyl Iodide I->J K Warm to room temperature and stir overnight J->K L Quench with saturated NH₄Cl (aq) K->L M Extract with organic solvent L->M N Wash with brine and dry M->N O Purify by column chromatography N->O

Structure Elucidation of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide will utilize predicted spectroscopic data based on analogous compounds and fundamental principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structure elucidation of this compound. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns observed in similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.55dd1HH-2'
2~8.50d1HH-6'
3~7.70dt1HH-4'
4~7.30dd1HH-5'
54.15q2H-OCH₂CH₃
61.60s6H-C(CH₃)₂
71.20t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
SignalChemical Shift (δ, ppm)Assignment
1~175C=O (Ester)
2~150C-2'
3~148C-6'
4~138C-4'
5~135C-3'
6~123C-5'
7~61-OCH₂CH₃
8~45-C(CH₃)₂
9~25-C(CH₃)₂
10~14-OCH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980Medium-StrongAliphatic C-H stretch
~1735StrongC=O (Ester) stretch
~1600, 1580, 1470Medium-WeakPyridine ring C=C and C=N stretches
~1240StrongC-O (Ester) stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zFragmentation
193[M]⁺ (Molecular Ion)
164[M - C₂H₅]⁺
148[M - OCH₂CH₃]⁺
120[M - COOC₂H₅]⁺
92[C₅H₄N-CH₂]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to the ATR crystal, and allow the solvent to evaporate, leaving a thin film of the sample.

2. Data Acquisition:

  • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • The data is processed using software to identify the frequencies of maximum absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Use Electrospray Ionization (ESI) in positive ion mode to generate the molecular ion [M+H]⁺.

  • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information from the resulting fragment ions.

Visualization of Structure and Elucidation Workflow

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its structure elucidation.

chemical_structure cluster_pyridine cluster_propanoate p1 N p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 c1 C p3->c1 p5 C p4->p5 p6 C p5->p6 p6->p1 c2 C c1->c2 c7 C c1->c7 c8 C c1->c8 c3 O c2->c3 c4 O c2->c4 =O c5 C c3->c5 c6 C c5->c6

Figure 1: Chemical Structure of the target molecule.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation cluster_confirmation Confirmation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR_analysis Chemical Shifts, Coupling Constants, and Correlations NMR->NMR_analysis MS Mass Spectrometry (ESI-MS, MS/MS) MS_analysis Molecular Weight and Fragmentation Pattern MS->MS_analysis IR Infrared Spectroscopy IR_analysis Functional Group Identification IR->IR_analysis Structure Proposed Structure NMR_analysis->Structure MS_analysis->Structure IR_analysis->Structure Confirmation Final Structure Confirmation Structure->Confirmation

Figure 2: Workflow for Structure Elucidation.

Technical Guide: Physicochemical Characterization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical guide on the physical properties of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Introduction

This technical guide addresses the physical properties of the compound this compound. It is important to note that a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of experimentally determined physical property data for this specific molecule. This guide, therefore, serves a dual purpose: to transparently communicate the current knowledge gap and to provide a robust framework for the experimental determination of these properties.

To offer a point of reference, this document includes computed physical property data for the closely related isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate. Furthermore, detailed, generalized experimental protocols for determining key physical characteristics of novel organic compounds are provided. These methodologies are intended to guide researchers in the systematic characterization of this compound.

Data Presentation: A Comparative Look at a Structural Isomer

While no experimental data is available for this compound, predicted data for its pyridin-2-yl isomer offers some insight into its potential physicochemical characteristics. The following table summarizes these computed properties.

Physical PropertyComputed Value (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate)Data Source
Molecular Formula C₁₁H₁₅NO₂PubChem
Molecular Weight 193.24 g/mol PubChem[1][2]
Exact Mass 193.110278721 DaPubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 39.2 ŲPubChem[1]

It is crucial to reiterate that the data presented in this table is for a structural isomer and should be used with caution as a predictive tool for the properties of this compound.

Experimental Protocols

The following section outlines standard experimental methodologies for the determination of key physical properties applicable to a novel organic compound such as this compound.

1. Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a solid compound.

  • Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[3] The apparatus is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[4] For a pure compound, this range is typically narrow (0.5-1.0°C). An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

2. Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property.

  • Methodology: The boiling point can be determined using a small-scale method with a Thiele tube or a MelTemp apparatus.[5][6] A small amount of the liquid is placed in a small test tube or vial, and a capillary tube, sealed at one end, is inverted and placed within the liquid.[6][7] The setup is attached to a thermometer and heated.[6] A stream of bubbles will emerge from the capillary tube as the liquid is heated above its boiling point.[6] The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

3. Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its handling, formulation, and purification.

  • Methodology: A qualitative assessment of solubility can be performed by adding a small, measured amount of the compound to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, hexane). The mixture is agitated, and the compound is observed for dissolution.[8] For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like spectroscopy or chromatography.[9] The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[10]

4. Density Measurement

The density of a liquid compound is its mass per unit volume.

  • Methodology: For liquids, density can be determined using a pycnometer or a digital density meter.[11][12] A pycnometer is a flask with a precise, known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11] Digital density meters operate on the principle of an oscillating U-tube, where the frequency of oscillation changes with the density of the liquid in the tube.[12][13]

5. Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic property of liquids.

  • Methodology: The refractive index is typically measured using a refractometer, such as an Abbe refractometer.[14] A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured.[14] This measurement is temperature-dependent, so the temperature at which the measurement is taken should be recorded. More advanced methods may use optical time-domain reflectometers.[15]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a novel organic compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_solid Solid State Analysis cluster_liquid Liquid State Analysis cluster_data Data Compilation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Assessment Initial Assessment (Physical State: Solid or Liquid) Purification->Initial_Assessment Melting_Point Melting Point Determination Initial_Assessment->Melting_Point If Solid Boiling_Point Boiling Point Determination Initial_Assessment->Boiling_Point If Liquid Solubility Solubility Assessment Initial_Assessment->Solubility Data_Table Summarize Data in Tables Melting_Point->Data_Table Density Density Measurement Refractive_Index Refractive Index Measurement Refractive_Index->Data_Table Solubility->Data_Table Report Generate Technical Report Data_Table->Report

Caption: Workflow for the Determination of Physical Properties.

Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the biological activity or associated signaling pathways for this compound. The characterization of its physical properties is a prerequisite for any future biological studies.

Conclusion

This technical guide highlights the absence of experimentally determined physical property data for this compound. By providing computed data for a close structural isomer and detailing robust, standard experimental protocols, this document equips researchers with the necessary framework to systematically characterize this compound. The successful determination of these fundamental properties is a critical first step in enabling further research and development involving this molecule.

References

Spectroscopic and Synthetic Profile of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. Due to the absence of published experimental data for this specific compound, this document leverages established principles of spectroscopy and organic synthesis, drawing parallels with structurally similar molecules. The guide includes predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, presented in a clear, tabular format. Furthermore, a detailed, generalized experimental protocol for its synthesis is provided, accompanied by a visual workflow diagram created using Graphviz. This document serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyridinyl compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H2~8.6s-
Pyridine-H6~8.5d~4.5
Pyridine-H4~7.7d~8.0
Pyridine-H5~7.3dd~8.0, 4.5
O-CH₂ -CH₃~4.1q~7.0
C(CH₃)₂~1.6s-
O-CH₂-CH₃ ~1.2t~7.0
Table 2: Predicted ¹³C NMR Data
Carbon AtomChemical Shift (δ, ppm)
C =O (Ester)~175
Pyridine-C 2~150
Pyridine-C 6~148
Pyridine-C 4~135
Pyridine-C 3~133
Pyridine-C 5~123
O -CH₂-CH₃~61
C (CH₃)₂~45
C(C H₃)₂~25
O-CH₂-C H₃~14
Table 3: Predicted IR Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ester) Stretch~1735Strong
C-O (Ester) Stretch~1250-1100Strong
C=N, C=C (Aromatic) Stretch~1600-1450Medium-Strong
C-H (sp³) Stretch~2980-2850Medium
C-H (Aromatic) Stretch~3100-3000Medium-Weak
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
193[M]⁺ (Molecular Ion)
164[M - C₂H₅]⁺
148[M - OCH₂CH₃]⁺
120[M - COOC₂H₅]⁺
92[C₅H₄N-CH₂]⁺
78[C₅H₄N]⁺

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the alkylation of a pyridinyl acetonitrile derivative followed by hydrolysis and esterification, or direct alkylation of a pyridinyl propanoate. A common approach for creating a quaternary carbon center alpha to a pyridine ring is through a strong base-mediated alkylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(pyridin-3-yl)propanenitrile

  • To a solution of 3-pyridylacetonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C to 0 °C).

  • Stir the reaction mixture for 30-60 minutes to ensure complete deprotonation.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(pyridin-3-yl)propanenitrile.

Step 2: Hydrolysis and Esterification to this compound

  • Reflux the 2-(pyridin-3-yl)propanenitrile obtained from Step 1 in a mixture of concentrated sulfuric acid (H₂SO₄) and ethanol (EtOH).

  • Continue refluxing for several hours until the hydrolysis of the nitrile and subsequent esterification are complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Start 3-Pyridylacetonitrile Intermediate 2-(pyridin-3-yl)propanenitrile Start->Intermediate 1. Deprotonation 2. Alkylation Base Strong Base (e.g., NaH) Methylation Methyl Iodide (CH₃I) Product This compound Intermediate->Product Hydrolysis & Esterification HydrolysisEsterification H₂SO₄ / EtOH, Reflux

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the Isomers of Ethyl 2-methyl-2-pyridylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-2-pyridylpropanoate is a chiral molecule belonging to the class of 2-arylpropanoic acid esters. Due to the presence of a stereocenter at the C2 position of the propanoate chain, it exists as a pair of enantiomers, (R)- and (S)-Ethyl 2-methyl-2-pyridylpropanoate. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit significant differences in their biological activity, a crucial consideration in drug development and pharmacology. This guide provides a comprehensive overview of the synthesis, separation, and characterization of these isomers, offering detailed, albeit generalized, experimental protocols and structured data for comparative analysis. The methodologies presented are based on established principles for analogous 2-arylpropionic acid derivatives due to the limited availability of specific data for the title compound.

Introduction to Chirality in Ethyl 2-methyl-2-pyridylpropanoate

The chirality of Ethyl 2-methyl-2-pyridylpropanoate arises from the quaternary carbon atom bonded to four different substituents: a methyl group, a pyridyl group, an ethoxycarbonyl group, and another carbon atom of the ethyl group. This arrangement results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers.

The differential interaction of these enantiomers with chiral biological systems, such as enzymes and receptors, often leads to stereoselective pharmacology and toxicology.[1][2] For many 2-arylpropionic acids, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or contribute to adverse effects.[3] Therefore, the ability to synthesize or separate and analyze the individual enantiomers is of paramount importance in pharmaceutical research.

Synthesis of Racemic Ethyl 2-methyl-2-pyridylpropanoate

The synthesis of the racemic mixture of Ethyl 2-methyl-2-pyridylpropanoate can be achieved through standard esterification or alkylation methods. A plausible synthetic route involves the alkylation of a pyridylacetate derivative.

Generalized Experimental Protocol: Synthesis

Materials:

  • Ethyl 2-pyridylacetate

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of ethyl 2-pyridylacetate in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield racemic Ethyl 2-methyl-2-pyridylpropanoate.

G cluster_synthesis Synthesis Workflow Start Start Deprotonation Deprotonation of Ethyl 2-pyridylacetate with NaH in THF Start->Deprotonation 1. Add base Alkylation Alkylation with excess Methyl Iodide Deprotonation->Alkylation 2. Add CH3I Quenching Reaction Quenching with aq. NH4Cl Alkylation->Quenching 3. Monitor by TLC Extraction Workup and Extraction with Ethyl Acetate Quenching->Extraction Purification Purification by Column Chromatography Extraction->Purification Product Racemic Product Purification->Product

Caption: Generalized workflow for the synthesis of racemic Ethyl 2-methyl-2-pyridylpropanoate.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Common methods for the resolution of 2-arylpropionic acids include enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).[1]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer over the other.

Materials:

  • Racemic Ethyl 2-methyl-2-pyridylpropanoate

  • Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

  • Phosphate buffer (pH 7.2)

  • Organic solvent (e.g., toluene or heptane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and analytical equipment (e.g., chiral HPLC)

Procedure:

  • To a biphasic mixture of an organic solvent and phosphate buffer, add the racemic ester and the immobilized lipase.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the conversion by chiral HPLC.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • The organic layer contains the unreacted, enantiomerically enriched ester. Wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Acidify the aqueous layer with HCl to pH 2-3 and extract with an organic solvent to isolate the enantiomerically enriched 2-methyl-2-pyridylpropanoic acid.

G cluster_resolution Enzymatic Resolution Workflow Start Racemic Ester Enzymatic_Reaction Enzymatic Hydrolysis (e.g., Lipase) Start->Enzymatic_Reaction Separation Separation of Ester and Acid Enzymatic_Reaction->Separation Monitor by Chiral HPLC Ester_Isolation Isolation of (R)-Ester Separation->Ester_Isolation Acid_Isolation Isolation of (S)-Acid Separation->Acid_Isolation Products Enriched Enantiomers Ester_Isolation->Products Acid_Isolation->Products

References

A Comprehensive Review of Pyridine Propanoate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine propanoates, a distinct class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of various pyridine propanoate derivatives. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of Pyridine Propanoate Derivatives

The synthesis of pyridine propanoate derivatives can be achieved through several strategic routes, primarily involving the modification of the pyridine ring or the propanoate side chain. Common starting materials include substituted pyridines and various propanoic acid esters or their precursors.

One prevalent method for the synthesis of 3-(pyridin-2-ylamino)propanoic acid involves the reaction of 2-aminopyridine with an acrylate ester.[1] A detailed protocol for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate is as follows:

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [1]

  • Materials: 2-aminopyridine, ethyl acrylate, anhydrous ethanol, trifluoromethanesulfonic acid, petroleum ether, ethyl acetate.

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 50 g of 2-aminopyridine in 50 mL of absolute ethanol with stirring.

    • To the dissolved solution, add 56.5 mL of ethyl acrylate.

    • Slowly add 9 mL of trifluoromethanesulfonic acid dropwise to the reaction mixture.

    • Under a nitrogen atmosphere, reflux the mixture in an oil bath at a temperature of 120-160°C for 18 hours.

    • After completion of the reaction, cool the mixture and wash with petroleum ether at 35-40°C under reduced pressure (0.09-0.1 MPa) to concentrate the solution.

    • The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (5:1 volume ratio) and recrystallized to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

  • Yield: 80%

  • Purity: 99% (as determined by HPLC)

A similar one-step synthesis can be employed using butyl prop-2-enoate and acetic acid, followed by saponification with potassium hydroxide to yield 3-(pyridin-2-ylamino)propanoic acid.[2]

The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized derivative, involves the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under phase-transfer conditions, followed by saponification and subsequent substitution and reduction steps.[3]

A general workflow for the synthesis of 3-(pyridin-2-ylamino)propanoic acid is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Aminopyridine 2-Aminopyridine Reaction 2-Aminopyridine->Reaction Acrylate Ester Acrylate Ester Acrylate Ester->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Catalyst (e.g., Trifluoromethanesulfonic Acid) Catalyst (e.g., Trifluoromethanesulfonic Acid) Catalyst (e.g., Trifluoromethanesulfonic Acid)->Reaction Heat (120-160°C) Heat (120-160°C) Heat (120-160°C)->Reaction Washing Washing Concentration Concentration Washing->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product 3-(Pyridin-2-ylamino)propanoic Acid Derivative Recrystallization->Product Intermediate Intermediate Reaction->Intermediate Intermediate->Washing

Caption: General synthesis workflow for 3-(pyridin-2-ylamino)propanoic acid derivatives.

Biological Activities of Pyridine Propanoate Derivatives

Pyridine propanoate derivatives have demonstrated a wide spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of pyridine derivatives, including those with propanoic acid moieties. For instance, a series of propionic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.[4] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 1: Antimicrobial Activity (MIC) of Selected Propionic Acid Derivatives [4]

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
15 p-Br24.424.4>200
19 Benzyl>200>200>200
10 3,4,5-trimethoxy>200>20012.2
Norfloxacin -0.380.38-
Fluconazole ---0.76

Note: Lower MIC values indicate higher antimicrobial activity.

The mechanism of antimicrobial action for many pyridine derivatives is believed to involve the disruption of the bacterial cell membrane or wall, leading to cell lysis.[3] Some derivatives may also act by chelating essential metal ions required for microbial growth.

Anticancer Activity

The anticancer potential of pyridine derivatives is a significant area of research. Numerous studies have evaluated their cytotoxic effects against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

A study on pyridine-ureas, which can be considered related structures, demonstrated potent anticancer activity against the MCF-7 breast cancer cell line.[1] For example, compound 8e exhibited an IC50 of 0.22 µM after 48 hours of treatment, which was significantly more potent than the standard drug Doxorubicin (IC50 = 1.93 µM).[1] Another compound, 8n , also showed promising activity with an IC50 of 1.88 µM.[1]

The anticancer mechanism of action for certain pyridine derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, some pyridine-based compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5]

A simplified representation of a potential signaling pathway inhibited by pyridine derivatives is shown below:

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports Pyridine Derivative Pyridine Derivative Pyridine Derivative->VEGFR-2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by a pyridine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, 96-well plates, test compounds (pyridine propanoate derivatives).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the pyridine propanoate derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR)

The biological activity of pyridine propanoate derivatives is significantly influenced by the nature and position of substituents on both the pyridine ring and the propanoate moiety.

For antimicrobial activity, the presence of electron-withdrawing groups, such as halogens, on the aromatic ring of related propionic acid derivatives has been shown to enhance antibacterial activity against certain strains.[4] Conversely, electron-releasing groups like methoxy groups can improve antifungal activity.[4]

In the context of anticancer activity, the antiproliferative effects of pyridine derivatives are sensitive to their structural modifications. For instance, in a series of pyridine-ureas, the nature of the substituent on the urea nitrogen played a crucial role in determining the cytotoxicity against MCF-7 cells.[1]

Conclusion and Future Directions

Pyridine propanoate derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of antimicrobial and anticancer drug discovery. This review has highlighted key synthetic strategies, summarized important biological activity data, and provided insights into their mechanisms of action.

Future research in this field should focus on the synthesis of novel, structurally diverse pyridine propanoate derivatives to expand the chemical space for biological screening. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and compiled data within this guide are intended to facilitate these future endeavors and accelerate the translation of promising pyridine propanoate derivatives from the laboratory to the clinic.

References

Navigating the Synthesis and Availability of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific and commercial data reveals that Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is not a commercially available compound and specific experimental data for its synthesis and characterization are not readily found in the public domain. This technical guide addresses this information gap by providing details on closely related, commercially available isomers and outlining a plausible synthetic strategy for the title compound, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

Extensive searches of chemical supplier databases and scientific literature indicate a lack of commercial sources for this compound. However, its structural isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate , is documented, although its commercial availability is also limited. The physicochemical properties of the pyridin-2-yl isomer are summarized below and can serve as an estimation for the pyridin-3-yl analog.

PropertyValue (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [1]
CAS Number 20092-97-1
Appearance Not specified
Purity Not specified

Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general synthetic route can be proposed based on established organic chemistry principles. The following workflow outlines a plausible method starting from 3-bromopyridine and ethyl isobutyrate.

G cluster_start Starting Materials 3-Bromopyridine 3-Bromopyridine Grignard Formation Grignard Formation 3-Bromopyridine->Grignard Formation Mg, THF Ethyl isobutyrate Ethyl isobutyrate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Ethyl isobutyrate->Nucleophilic Acyl Substitution Pyridyl Grignard Reagent Pyridyl Grignard Reagent Grignard Formation->Pyridyl Grignard Reagent Pyridyl Grignard Reagent->Nucleophilic Acyl Substitution Intermediate Ketone Intermediate Ketone Nucleophilic Acyl Substitution->Intermediate Ketone Acid workup Wittig Reaction Wittig Reaction Intermediate Ketone->Wittig Reaction Ph3P=CHCOOEt Target Compound Target Compound Wittig Reaction->Target Compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol

Step 1: Formation of the Pyridyl Grignard Reagent In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromopyridine in anhydrous THF would be added dropwise to initiate the Grignard reaction. The reaction mixture would be stirred and gently heated to maintain a steady reflux until the magnesium is consumed, yielding the 3-pyridylmagnesium bromide reagent.

Step 2: Nucleophilic Acyl Substitution The freshly prepared Grignard reagent would be cooled to 0°C. A solution of ethyl isobutyrate in anhydrous THF would then be added dropwise. The reaction would be allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction would then be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Workup and Purification The resulting mixture would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate ketone would be purified by column chromatography on silica gel.

Step 4: Wittig Reaction The purified intermediate ketone would be dissolved in a suitable solvent like anhydrous THF. A commercially available Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt), would be added portion-wise at room temperature. The reaction mixture would be stirred until the starting material is consumed (monitored by TLC).

Step 5: Final Purification The solvent would be removed under reduced pressure, and the residue would be purified by column chromatography on silica gel to yield the final product, this compound.

Potential Applications in Drug Discovery and Development

While no specific biological activity or signaling pathway has been attributed to this compound, its structural motifs are present in various biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the propanoate moiety can serve as a building block in medicinal chemistry.

The following diagram illustrates a hypothetical workflow for screening a novel compound like this compound in a drug discovery context.

G Compound Synthesis Compound Synthesis Purity & Characterization Purity & Characterization Compound Synthesis->Purity & Characterization LC-MS, NMR High-Throughput Screening High-Throughput Screening Purity & Characterization->High-Throughput Screening Assay Development Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies ADME/Tox Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: Drug discovery workflow for a novel chemical entity.

Conclusion

This compound represents a novel chemical entity with limited available information. This guide provides a feasible synthetic approach for its preparation, enabling researchers to access this compound for further investigation. The structural similarity to known bioactive molecules suggests that it could be a valuable building block for the synthesis of new chemical libraries for drug discovery and other applications. Researchers undertaking the synthesis of this compound should rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a versatile building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for medicinal chemistry. Its unique structure, combining a quaternary carbon center with a pyridine moiety, offers a strategic starting point for the synthesis of novel compounds with potential therapeutic applications. These notes provide an overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and reaction pathway visualizations.

Introduction

Pyridine and its derivatives are fundamental components of numerous pharmaceuticals and agrochemicals. The introduction of substituted alkyl chains onto the pyridine ring can significantly modulate the biological activity of the parent molecule. This compound serves as a key intermediate, providing a handle for further chemical transformations such as hydrolysis, amidation, and reduction, thereby enabling the synthesis of a diverse range of target molecules.

Synthesis of this compound

The synthesis of the title compound can be approached through several modern synthetic methodologies. Two plausible and effective routes are detailed below: the Minisci reaction and the alkylation of an enolate.

Method 1: Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyridine, via a radical mechanism.[1][2] This approach allows for the introduction of an alkyl group onto the pyridine ring.

Reaction Scheme:

Pyridine Pyridine Reagents AgNO3, (NH4)2S2O8 H2SO4 Pyridine->Reagents IsobutyricAcid Ethyl Isobutyrate Precursor (e.g., from Isobutyric Acid) IsobutyricAcid->Reagents Product This compound Reagents->Product Radical Addition

Caption: Minisci reaction for the synthesis of this compound.

Experimental Protocol:

  • To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile/water), add sulfuric acid to protonate the pyridine.

  • Add isobutyric acid (a precursor to the required radical, 2.0-5.0 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.1-0.2 eq).

  • Heat the mixture to a specified temperature (typically 60-80 °C).

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5-3.0 eq) in water to initiate the radical reaction.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Neutralize the reaction with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain this compound.

Table 1: Representative Reaction Conditions for Minisci Alkylation

ParameterCondition
Pyridine SubstratePyridine
Alkylating AgentIsobutyric Acid
CatalystSilver Nitrate (AgNO₃)
OxidantAmmonium Persulfate ((NH₄)₂S₂O₈)
SolventAcetonitrile/Water
Temperature60-80 °C
Reaction Time2-6 hours

Note: Yields for Minisci reactions can vary and often produce a mixture of regioisomers, requiring careful purification.

Method 2: Enolate Alkylation

This classical approach involves the formation of an enolate from ethyl isobutyrate, which then acts as a nucleophile to displace a halide from a 3-halopyridine.[3][4][5]

Reaction Scheme:

EthylIsobutyrate Ethyl Isobutyrate Base LDA or NaH (Strong Base) EthylIsobutyrate->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Product This compound Enolate->Product Halopyridine 3-Bromopyridine Halopyridine->Product SNAr

Caption: Synthesis via enolate alkylation of 3-bromopyridine.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise to generate lithium diisopropylamide (LDA).

  • After stirring for 30 minutes, add ethyl isobutyrate (1.0 eq) dropwise to the LDA solution to form the enolate.

  • In a separate flask, dissolve 3-bromopyridine (1.2 eq) in anhydrous THF.

  • Transfer the enolate solution to the 3-bromopyridine solution via cannula at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Table 2: Typical Conditions for Enolate Alkylation

ParameterCondition
SubstrateEthyl Isobutyrate
BaseLithium Diisopropylamide (LDA)
Electrophile3-Bromopyridine
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Reaction Time12-24 hours

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The ester and pyridine functionalities can be selectively manipulated to build molecular diversity.

Synthesis of Amide Derivatives

The ester can be readily converted to a variety of amides through reaction with primary or secondary amines. These amides can be key structural motifs in biologically active compounds.

Workflow:

start This compound hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid 2-methyl-2-(pyridin-3-yl)propanoic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, R1R2NH) acid->coupling amide N-substituted Amide Derivative coupling->amide

Caption: Workflow for the synthesis of amide derivatives.

Reduction to Alcohol Derivatives

The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as etherification or oxidation.

Precursor to Pharmaceutical Scaffolds

The core structure of this compound is analogous to intermediates used in the synthesis of pharmaceuticals. For example, similar pyridine-containing esters are precursors in the synthesis of anticoagulants like Dabigatran.[1][2][6] The 2,2-dimethylpropanoate moiety can impart specific steric and electronic properties to a target molecule, potentially influencing its binding affinity and pharmacokinetic profile.

Conclusion

This compound is a synthetically accessible and highly versatile building block. The protocols outlined in these notes provide a foundation for its preparation and subsequent use in the synthesis of a wide array of functionalized molecules for research in medicinal chemistry and drug development. The ability to readily modify both the ester and pyridine components makes it an attractive starting material for generating compound libraries for high-throughput screening.

References

"Ethyl 2-methyl-2-(pyridin-3-YL)propanoate as a pharmaceutical intermediate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic carboxylic acid ester with potential as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the pyridin-3-yl moiety, a common feature in numerous bioactive molecules, combined with the 2-methylpropanoate scaffold, suggests its utility in developing novel therapeutics. Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][2][3] This document provides an overview of its potential applications, a detailed synthetic protocol, and relevant physicochemical data.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
IUPAC Name This compound
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
CAS Number Not available

Potential Pharmaceutical Applications

While specific pharmaceutical applications of this compound are not extensively documented, its structural motifs are present in several classes of therapeutic agents. This suggests its potential as a valuable intermediate for the synthesis of:

  • Anti-inflammatory Agents: The 2-arylpropanoic acid scaffold is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known drugs like ibuprofen and naproxen.[4][5] By hydrolysis of the ethyl ester to the corresponding carboxylic acid, this intermediate could be used to generate novel NSAID candidates.

  • Enzyme Inhibitors: Pyridine carboxylic acid derivatives are known to interact with various biological targets, acting as enzyme inhibitors.[3] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites.[3]

  • Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial compounds.[2] Derivatives of this intermediate could be explored for their potential antibacterial or antifungal activities.

  • Central Nervous System (CNS) Agents: The pyridinyl moiety is present in a number of CNS-active drugs. Further functionalization of this compound could lead to the development of novel agents targeting neurological disorders.

Synthetic Protocol: Palladium-Catalyzed α-Arylation

The synthesis of this compound can be achieved via a palladium-catalyzed α-arylation of an ester enolate with a halopyridine.[5][6][7] This method is a powerful tool for the formation of α-aryl esters. A representative protocol is detailed below.

Reaction Scheme:

3-Bromopyridine + Ethyl 2-methylpropanoate --(Pd Catalyst, Ligand, Base)--> this compound

Materials and Reagents:

Reagent/MaterialMolar Equiv.Notes
3-Bromopyridine1.0Starting material
Ethyl 2-methylpropanoate1.5Substrate
Palladium(II) Acetate (Pd(OAc)₂)0.02Catalyst
Buchwald Ligand (e.g., SPhos)0.04Ligand for the palladium catalyst
Lithium bis(trimethylsilyl)amide (LiHMDS)1.4Strong base to generate the ester enolate
Toluene-Anhydrous solvent
Diethyl Ether-For workup
Saturated aq. NH₄Cl-For workup
Brine-For workup
Anhydrous MgSO₄-For drying
Silica Gel-For column chromatography

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

  • Addition of Reagents: Add anhydrous toluene, followed by 3-bromopyridine (1.0 eq) and ethyl 2-methylpropanoate (1.5 eq).

  • Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of LiHMDS (1.4 eq) in a suitable solvent (e.g., THF) dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G reagents 3-Bromopyridine Ethyl 2-methylpropanoate reaction Reaction Mixture in Toluene reagents->reaction catalyst Pd(OAc)₂ + Ligand catalyst->reaction base LiHMDS base->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential as a Pharmaceutical Intermediate

This diagram illustrates the potential of this compound as a versatile intermediate for the synthesis of various classes of pharmaceutical agents.

G cluster_derivatives Potential Pharmaceutical Derivatives intermediate This compound nsaids NSAID Analogues (via Hydrolysis) intermediate->nsaids Hydrolysis enzyme_inhibitors Enzyme Inhibitors intermediate->enzyme_inhibitors Further Functionalization antimicrobials Antimicrobial Agents intermediate->antimicrobials Scaffold Modification cns_agents CNS-Active Compounds intermediate->cns_agents Derivatization

Caption: Potential pathways from the intermediate to drug candidates.

References

Application Notes and Protocols: Derivatization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and drug discovery. The following protocols outline key transformations targeting the ester functionality and the pyridine ring, enabling the generation of diverse chemical entities for further investigation.

Hydrolysis of this compound to 2-methyl-2-(pyridin-3-yl)propanoic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent derivatizations, such as amide bond formation. Both acidic and basic conditions can be employed for this transformation.

Experimental Workflow:

cluster_0 Hydrolysis Workflow start This compound hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis H2O, H+ or OH- workup Acid/Base Work-up & Extraction hydrolysis->workup acid 2-methyl-2-(pyridin-3-yl)propanoic acid purification Purification (Crystallization/Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for the hydrolysis of the starting ester.

Protocol 1A: Basic Hydrolysis (Saponification)

This is often the preferred method due to the irreversible nature of the reaction.[1][2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol (5-10 volumes).

  • Add an aqueous solution of NaOH (2.0-5.0 eq., e.g., 2M solution) to the flask.

  • Heat the mixture to reflux (approximately 80°C) and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 4-5 with 1M HCl. The carboxylic acid product should precipitate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 1B: Acidic Hydrolysis

This method uses a dilute acid catalyst and is a reversible reaction.[1][2][4]

Materials:

  • This compound

  • Dilute sulfuric acid or hydrochloric acid (e.g., 6M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq.) and an excess of dilute sulfuric acid.

  • Heat the mixture under reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product into ethyl acetate or dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify as needed.

Quantitative Data (Representative):

MethodReagentsReaction Time (h)Yield (%)Purity (%)
Basic HydrolysisNaOH, EtOH/H₂O2-18>90>95
Acidic HydrolysisH₂SO₄ (aq)4-1270-85>95

Amide Bond Formation from 2-methyl-2-(pyridin-3-yl)propanoic acid

The carboxylic acid obtained from hydrolysis is a key intermediate for creating a diverse library of amide derivatives. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective for this transformation.[5][6]

Experimental Workflow:

cluster_1 Amide Coupling Workflow start 2-methyl-2-(pyridin-3-yl)propanoic acid activation Carboxylic Acid Activation start->activation EDC, HOBt coupling Amide Coupling activation->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product Amide Derivative coupling->product

Caption: Workflow for amide bond formation.

Protocol 2A: EDC/HOBt Coupling

Materials:

  • 2-methyl-2-(pyridin-3-yl)propanoic acid

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 2-methyl-2-(pyridin-3-yl)propanoic acid (1.0 eq.) in DMF or DCM (10 volumes).

  • Add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

  • If using DCM, wash the reaction mixture successively with saturated aqueous NaHCO₃, water, and brine. If using DMF, dilute with ethyl acetate and perform the same washes.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data (Representative):

Coupling ReagentsBaseSolventReaction Time (h)Yield (%)
EDC·HCl, HOBtDIPEADMF/DCM12-2475-95
HATUDIPEADMF2-680-98

Reduction of this compound to 2-methyl-2-(pyridin-3-yl)propan-1-ol

Reduction of the ester functionality provides the corresponding primary alcohol, another key intermediate for further derivatization (e.g., ether formation, oxidation). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[7][8][9]

Experimental Workflow:

cluster_2 Ester Reduction Workflow start This compound reduction Reduction start->reduction 1. LiAlH4, THF quench Aqueous Work-up (Quench) reduction->quench 2. H2O, NaOH(aq) product 2-methyl-2-(pyridin-3-yl)propan-1-ol quench->product

Caption: Workflow for the reduction of the ester to an alcohol.

Protocol 3A: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.

  • Purify by column chromatography if necessary.

Quantitative Data (Representative):

Reducing AgentSolventReaction Time (h)Yield (%)
LiAlH₄THF2-485-95

N-Oxidation of the Pyridine Ring

Oxidation of the pyridine nitrogen atom to an N-oxide alters the electronic properties of the ring, facilitating certain nucleophilic substitution reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[10][11][12]

Experimental Workflow:

cluster_3 Pyridine N-Oxidation Workflow start This compound oxidation N-Oxidation start->oxidation m-CPBA, DCM workup Reductive Work-up & Extraction oxidation->workup Na2S2O3 (aq) product Ethyl 2-methyl-2-(1-oxido-pyridin-1-ium-3-yl)propanoate workup->product

Caption: Workflow for the N-Oxidation of the pyridine ring.

Protocol 4A: N-Oxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM (10-20 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0°C and quench the excess peroxide by adding saturated aqueous Na₂S₂O₃.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-oxide can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

Oxidizing AgentSolventReaction Time (h)Yield (%)
m-CPBADCM2-12>90

References

Application Notes and Protocols: Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, a quaternary carbon center, and an ethyl ester group, makes it an interesting scaffold for the synthesis of novel compounds with potential biological activity. This document provides an overview of a plausible synthetic route, potential reaction mechanisms, and detailed experimental protocols for the synthesis and derivatization of this compound. Due to the limited availability of specific literature for this exact molecule, the following protocols are based on well-established, analogous chemical transformations.

Plausible Synthetic Pathway

A likely synthetic route to this compound commences with a commercially available starting material such as 3-cyanopyridine. The synthesis can be envisioned in three main stages:

  • Introduction of the α-methyl group: Alkylation of the carbon adjacent to the nitrile group.

  • Formation of the carboxylic acid: Hydrolysis of the nitrile.

  • Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

A detailed workflow for this proposed synthesis is outlined below.

Synthetic Workflow Diagram

Plausible Synthetic Workflow for this compound Start 3-Cyanopyridine Step1_reagent 1. NaH 2. CH3I Intermediate1 2-(Pyridin-3-yl)propanenitrile Step1_reagent->Intermediate1 Alkylation Step2_reagent 1. NaH 2. CH3I Intermediate2 2-Methyl-2-(pyridin-3-yl)propanenitrile Step2_reagent->Intermediate2 Alkylation Step3_reagent H2SO4, H2O Heat Intermediate3 2-Methyl-2-(pyridin-3-yl)propanoic acid Step3_reagent->Intermediate3 Hydrolysis Step4_reagent Ethanol, H2SO4 (cat.) Heat FinalProduct This compound Step4_reagent->FinalProduct Esterification

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-(pyridin-3-yl)propanoic Acid

This protocol describes the synthesis of the carboxylic acid precursor via alkylation of 3-cyanopyridine followed by hydrolysis.

Step 1: Synthesis of 2-(Pyridin-3-yl)propanenitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-cyanopyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Methyl-2-(pyridin-3-yl)propanenitrile

  • Repeat the procedure from Step 1, using 2-(pyridin-3-yl)propanenitrile as the starting material.

Step 3: Hydrolysis to 2-Methyl-2-(pyridin-3-yl)propanoic Acid

  • To a round-bottom flask containing 2-methyl-2-(pyridin-3-yl)propanenitrile (1.0 eq.), add a 6 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted nitrile.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol details the conversion of the carboxylic acid to the target ethyl ester.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-2-(pyridin-3-yl)propanoic acid (1.0 eq.) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reaction Mechanisms

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

General Mechanism of Fischer Esterification RCOOH R-COOH Protonated_acid R-C(=O+H)-OH RCOOH->Protonated_acid Protonation H_plus H+ Tetrahedral_intermediate R-C(OH)(O+H-R')-OH Protonated_acid->Tetrahedral_intermediate Nucleophilic attack of R'-OH ROH R'-OH Proton_transfer R-C(OH)2-O-R' Tetrahedral_intermediate->Proton_transfer Proton transfer Water_elimination R-C(=O+-R')-OH Proton_transfer->Water_elimination Elimination of H2O Protonated_ester R-C(=O)-O-R' + H+ Water_elimination->Protonated_ester Deprotonation Ester R-C(=O)-O-R'

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic route, based on typical yields for analogous reactions reported in the literature.

StepReactionReactantsProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1First Alkylation3-Cyanopyridine, Methyl Iodide2-(Pyridin-3-yl)propanenitrileNaHTHF251275-85
2Second Alkylation2-(Pyridin-3-yl)propanenitrile, Methyl Iodide2-Methyl-2-(pyridin-3-yl)propanenitrileNaHTHF251270-80
3Nitrile Hydrolysis2-Methyl-2-(pyridin-3-yl)propanenitrile2-Methyl-2-(pyridin-3-yl)propanoic acidH₂SO₄, H₂O-100880-90
4Esterification2-Methyl-2-(pyridin-3-yl)propanoic acid, EthanolThis compoundH₂SO₄ (cat.)Ethanol78585-95

Potential Applications and Further Reactions

This compound can serve as a versatile intermediate for the synthesis of a variety of derivatives. The ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The pyridine ring can undergo N-oxidation or be subjected to electrophilic aromatic substitution, although the latter may require specific activating conditions.

Logical Relationship of Potential Derivatizations

Potential Derivatizations of the Target Compound Ester This compound Acid 2-Methyl-2-(pyridin-3-yl)propanoic acid Ester->Acid Hydrolysis (e.g., LiOH, H2O) N_Oxide Pyridine N-Oxide Ester->N_Oxide Oxidation (e.g., m-CPBA) Amide Amide Derivatives Acid->Amide Amide Coupling (e.g., R-NH2, EDC) AcidChloride Acid Chloride Acid->AcidChloride e.g., SOCl2 AcidChloride->Amide Amination

Application Note: Quantitative Analysis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and stability testing. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are based on established analytical principles for similar chemical structures. Adherence to Good Laboratory Practices (GLP) and proper method validation are essential for ensuring data integrity.

Data Presentation: Summary of Quantitative Method Validation Parameters

The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and should be established for each specific laboratory and application as part of a formal method validation study based on ICH Q2(R1) guidelines.

ParameterHPLC-UVGC-MS
Linearity (r²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Limit of Detection (LOD) 0.2 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%
Specificity No interference from blank and potential impurities at the retention time of the analyte.No interfering peaks at the retention time and in the mass spectrum of the analyte.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water, adjusted to pH 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation of identity.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Internal Standard (IS), e.g., Ethyl 2,2-dimethylpropanoate

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler.

  • Data acquisition and processing software.

3. Chromatographic and Mass Spectrometric Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and the internal standard.

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with dichloromethane.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation: Dissolve the sample in dichloromethane to a theoretical concentration within the calibration range. Add the same fixed concentration of the internal standard as in the calibration standards.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the samples based on the peak area ratio and the calibration curve.

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector (262 nm) column->detector Separation data_acq Data Acquisition detector->data_acq Signal data_proc Data Processing data_acq->data_proc Chromatogram quant Quantification data_proc->quant Peak Area vs. Concentration

Caption: HPLC experimental workflow for the quantification of this compound.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Logical relationships of key analytical method validation parameters as per ICH guidelines.

Application Note and Protocol: Synthesis of Dabigatran Etexilate via Pyridine Propanoate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Dabigatran etexilate, a direct thrombin inhibitor, utilizing key pyridine propanoate intermediates. The described pathway offers a reproducible method for obtaining high-purity Dabigatran etexilate, suitable for research and development purposes.

Synthetic Pathway Overview

The synthesis of Dabigatran etexilate involves a multi-step process starting from the formation of a key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate. This intermediate is then coupled with a substituted benzoic acid derivative, followed by reduction, cyclization, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

Dabigatran_Synthesis A 2-Aminopyridine Int1 Ethyl 3-(pyridin-2-ylamino)propanoate A->Int1 Trifluoromethanesulfonic acid, Anhydrous ethanol B Ethyl acrylate B->Int1 C 4-(Methylamino)-3-nitrobenzoic acid (I) Int2 Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl] (pyridin-2-yl)amino]propanoate (II) C->Int2 1. SOCl2 2. Triethylamine D Thionyl chloride D->Int2 E Triethylamine E->Int2 F Sodium dithionite Int3 Ethyl 3-[[3-amino-4-(methylamino)benzoyl] (pyridin-2-yl)amino]propanoate (III) F->Int3 G Potassium carbonate G->Int3 H N-(4-Cyanophenyl)glycine Int4 Ethyl 3-([2-[(4-cyanophenylamino)methyl]- 1-methyl-1H-benzimidazole-5-carbonyl]- pyridin-2-yl-amino)propanoate (IV) H->Int4 I DCC / HOBT I->Int4 J HCl / Ethanol Int6 Amidine Intermediate (VI) J->Int6 K Ammonium carbonate K->Int6 L n-Hexyl chloroformate Product Dabigatran Etexilate L->Product M Methanesulfonic acid Final_Product Dabigatran Etexilate Mesylate M->Final_Product Int1->Int2 Int2->Int3 Na2S2O4, K2CO3, Dioxane/Water Int3->Int4 Coupling & Cyclization Int4->Int6 Pinner Reaction Int6->Product Acylation Product->Final_Product Salt Formation

Caption: Synthetic pathway for Dabigatran Etexilate Mesylate.

Experimental Protocols

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol describes the synthesis of a key starting material, ethyl 3-(pyridin-2-ylamino)propanoate.[1][2][3]

  • Materials: 2-Aminopyridine, Ethyl acrylate, Trifluoromethanesulfonic acid, Anhydrous ethanol, Petroleum ether, Ethyl acetate.

  • Procedure:

    • To a round-bottom flask, add 2-aminopyridine (50 g) and anhydrous ethanol (50 mL).[2]

    • Stir the mixture until the solid is mostly dissolved, then add ethyl acrylate (56.5 mL).[2]

    • Slowly add trifluoromethanesulfonic acid (9 mL) to the mixture.[2]

    • Under a nitrogen atmosphere, reflux the reaction mixture in an oil bath at 120-160°C for 16-20 hours.[2][3]

    • After completion, cool the reaction solution to 35-40°C and wash with petroleum ether.[1][3]

    • Concentrate the washed solution under reduced pressure.

    • The residue is then washed with a mixture of petroleum ether/ethyl acetate and recrystallized to obtain white, flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[1]

Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (II)

This step involves the coupling of 4-(methylamino)-3-nitrobenzoic acid with the previously synthesized ethyl 3-(pyridin-2-ylamino)propanoate.[4][5][6]

  • Materials: 4-(methylamino)-3-nitrobenzoic acid (I), Dichloromethane (DCM), Thionyl chloride, Triethylamine, Ethyl 3-(pyridin-2-ylamino)propanoate, Hexane.

  • Procedure:

    • Dissolve 100 g of 4-(methylamino)-3-nitrobenzoic acid (I) in 1 L of dichloromethane under a nitrogen atmosphere and cool to 0-5°C.[4][5]

    • Add thionyl chloride to the mixture over 1 hour, then heat to reflux for 5-6 hours.[4][5]

    • After the reaction is complete, remove excess thionyl chloride by co-distillation with dichloromethane.[4][5]

    • Dissolve the resulting acid chloride in dichloromethane under an inert atmosphere and add triethylamine.[4][5]

    • Slowly add a solution of ethyl 3-(pyridin-2-ylamino)propanoate in dichloromethane to the reaction mixture.

    • Maintain the reaction at the same temperature for 6-12 hours.[4][5][6]

    • Upon completion, dilute the reaction mass with water and extract the product with dichloromethane.[4][5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the solvent under vacuum.[4][5]

    • Purify the product by hexane.[4][5]

Synthesis of Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate (III)

This protocol details the reduction of the nitro group of intermediate II.[4][7]

  • Materials: Ethyl 3-[--INVALID-LINK--amino]propanoate (II), Dioxane, Water, Sodium dithionite, Potassium carbonate, Ethyl acetate.

  • Procedure:

    • Dissolve 100 g of compound II in 1 L of a dioxane and water mixture and heat to 50°C.[4]

    • Add sodium dithionite (4.5 equiv.) and potassium carbonate (0.3 equiv.) to the reaction mixture.[4]

    • Maintain the reaction at 50°C for 2-6 hours.[4]

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Add water to the crude mixture and extract the product with ethyl acetate.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and purify by recrystallization from ethyl acetate.[4]

Synthesis of Dabigatran Etexilate from Intermediate III

The conversion of intermediate III to Dabigatran etexilate involves several subsequent steps including cyclization, Pinner reaction, and acylation.

  • 2.4.1. Synthesis of Ethyl 3-([2-[(4-cyanophenylamino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl]-pyridin-2-yl-amino)propanoate (IV) [5]

    • Dissolve 100 g of compound III in dichloromethane under a nitrogen atmosphere.[5]

    • Add triethylamine (41 mL) and HOBT (39 g) and stir for 15 minutes.[5]

    • Cool to 20°C and add N-(4-Cyanophenyl)glycine (77 g) and a solution of DCC in dichloromethane.[5]

    • Stir for 30 minutes, filter the precipitated solids, dry the filtrate with anhydrous sodium sulfate, and remove the solvent under vacuum.[5]

  • 2.4.2. Formation of Amidine Intermediate (VI) [4][6]

    • Intermediate IV is converted to the corresponding amidine (VI) through a Pinner reaction by treatment with HCl in ethanol, followed by reaction with ammonium carbonate.[4][6]

  • 2.4.3. Synthesis of Dabigatran Etexilate [4][6]

    • The synthesis is completed by reacting intermediate VI with n-hexyl chloroformate in the presence of a suitable base in a protic solvent or a mixture of water and an organic solvent.[4][6]

  • 2.4.4. Formation of Dabigatran Etexilate Mesylate [4][6]

    • The free base of Dabigatran is converted to its mesylate salt by reacting with methanesulfonic acid in acetone.[4][6]

Quantitative Data Summary

StepIntermediate/ProductYieldPurity (HPLC)Reference
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoateEthyl 3-(pyridin-2-ylamino)propanoate85%99%[3]
Coupling ReactionEthyl 3-[--INVALID-LINK--amino]propanoate (II)80%>98%[4][5]
Reduction of Nitro GroupEthyl 3-[--INVALID-LINK--amino]propanoate (III)96%-[8]
Conversion to Dabigatran Etexilate Mesylate1-methyl-2-[N-[4-(n-hexyloxycarbonylamidino)phenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide-99.63%[9]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings.

References

The Medicinal Chemistry Landscape of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Structural Scaffold Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Opening a new frontier in drug discovery, Ethyl 2-methyl-2-(pyridin-3-YL)propanoate and its isomers present a promising, yet largely uncharted, territory for medicinal chemists. While extensive research has been conducted on various pyridylpropanoate derivatives, which have shown a wide range of biological activities, specific data on the title compound and its direct isomers remains elusive. This lack of specific data highlights an opportunity for novel research and development in this chemical space.

The pyridine ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. The position of the nitrogen atom within the pyridine ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, thereby affecting its interaction with biological targets. The exploration of pyridylpropanoate isomers, where the pyridine ring is attached at the 2-, 3-, or 4-position, is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This document aims to provide a foundational guide for researchers interested in the synthesis and evaluation of this compound. Due to the absence of direct experimental data for this specific compound, the application notes and protocols provided herein are based on established synthetic methodologies for closely related analogues and general principles of medicinal chemistry.

Application Notes

This compound represents a versatile scaffold for the development of novel therapeutic agents. The propanoate moiety offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse physicochemical properties. The pyridin-3-yl group, in comparison to its 2- and 4-isomers, presents a unique electronic and steric profile that could lead to novel biological activities.

Potential Therapeutic Areas:

Based on the known biological activities of other pyridyl-containing compounds, potential therapeutic applications for derivatives of this compound could include:

  • Oncology: Pyridine derivatives are integral to many kinase inhibitors and other anti-cancer agents.

  • Neuroscience: The pyridine scaffold is found in drugs targeting various receptors and enzymes in the central nervous system.

  • Inflammation and Immunology: Many anti-inflammatory and immunomodulatory drugs incorporate the pyridine moiety.

  • Infectious Diseases: Pyridine-containing compounds have been investigated for their antibacterial, antiviral, and antifungal properties.

Table 1: Physicochemical Properties of Pyridylpropanoate Isomers (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
Ethyl 2-methyl-2-(pyridin-2-YL)propanoateC₁₁H₁₅NO₂193.241.8
This compoundC₁₁H₁₅NO₂193.241.7
Ethyl 2-methyl-2-(pyridin-4-YL)propanoateC₁₁H₁₅NO₂193.241.6

Note: LogP values are estimations and may vary based on the prediction algorithm used.

Experimental Protocols

The following protocols describe a general synthetic approach to Ethyl 2-methyl-2-(pyridin-YL)propanoates and a foundational workflow for their biological evaluation.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on analogous chemical transformations.

Materials:

  • 3-Bromopyridine

  • Ethyl 2-methylpropanoate

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Quenching agent (e.g., Saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of ethyl 2-methylpropanoate in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., LDA) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the enolate.

  • Nucleophilic Substitution: To the enolate solution, add a solution of 3-bromopyridine in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Product Formation Ethyl 2-methylpropanoate Ethyl 2-methylpropanoate Enolate Enolate Ethyl 2-methylpropanoate->Enolate  LDA, THF, -78 °C Intermediate Intermediate Enolate->Intermediate  3-Bromopyridine This compound This compound Intermediate->this compound  Work-up & Purification

Caption: Proposed synthetic pathway for the target compound.

Protocol 2: General Workflow for Biological Evaluation

This protocol outlines a general screening workflow to identify the biological activity of the synthesized compound.

1. Primary Screening:

  • Objective: To identify potential biological activities across a broad range of assays.

  • Method: Screen the compound against a panel of diverse biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors, at a single high concentration (e.g., 10 µM).

  • Data Analysis: Identify any "hits" where the compound shows significant activity (e.g., >50% inhibition or activation).

2. Secondary Screening (Dose-Response):

  • Objective: To determine the potency of the compound against the identified "hits" from the primary screen.

  • Method: Perform dose-response experiments by testing the compound at multiple concentrations.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for each active target.

3. Lead Optimization:

  • Objective: To improve the potency, selectivity, and drug-like properties of the initial hit.

  • Method: Synthesize and test a series of analogues of the hit compound, exploring modifications to the pyridine ring, the propanoate ester, and the methyl groups.

  • Data Analysis: Establish a structure-activity relationship (SAR) to guide further chemical modifications.

Diagram 2: Biological Evaluation Workflow

G A Synthesized Compound B Primary Screening (Single High Concentration) A->B C Identification of 'Hits' B->C D Secondary Screening (Dose-Response) C->D E Determination of Potency (IC50 / EC50) D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: A stepwise approach to assess biological activity.

Future Directions

The lack of published data for this compound and its isomers presents a clear opportunity for novel research. The synthesis and biological evaluation of these compounds could lead to the discovery of new chemical probes and potential drug candidates. Further investigation into the structure-activity relationships of pyridylpropanoates will be instrumental in unlocking the full therapeutic potential of this chemical class. Researchers are encouraged to explore the synthesis of these compounds and to screen them against a wide array of biological targets to uncover their pharmacological profile.

"experimental setup for reactions with Ethyl 2-methyl-2-(pyridin-3-YL)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a pyridyl-substituted propanoate ester with potential applications in medicinal chemistry and as a building block in organic synthesis.

Introduction

This compound is a heterocyclic compound incorporating a pyridine ring, a quaternary carbon center, and an ethyl ester functionality. This unique combination of structural features makes it an interesting candidate for biological screening and a versatile intermediate for the synthesis of more complex molecules. The pyridine moiety can participate in hydrogen bonding and metal coordination, while the ester group can be readily hydrolyzed or converted to other functional groups. This document outlines a reliable synthetic method for its preparation and provides protocols for its key chemical transformations.

Synthesis of this compound

The synthesis of the target compound can be effectively achieved via the alkylation of the enolate of ethyl 2-(pyridin-3-yl)acetate. This method is a standard and high-yielding approach for the introduction of an alkyl group alpha to an ester carbonyl.

Protocol 1: Synthesis by Alkylation of Ethyl 2-(pyridin-3-yl)acetate

This protocol describes the methylation of ethyl 2-(pyridin-3-yl)acetate using a strong base to generate the enolate, followed by reaction with a methylating agent.

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with ethyl 2-(pyridin-3-yl)acetate (1.0 eq). The flask is sealed with a septum and purged with argon or nitrogen.

  • Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Lithium diisopropylamide (LDA) solution (1.1 eq) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 30-60 minutes. The formation of the lithium enolate is often indicated by a color change.

  • Alkylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 1-2 hours and then gradually warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is separated, and the aqueous phase is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation:

ParameterValue
Starting Material Ethyl 2-(pyridin-3-yl)acetate
Reagents LDA, Methyl Iodide
Solvent Anhydrous THF
Reaction Temperature -78 °C to room temperature
Reaction Time 12-16 hours
Typical Yield 75-85%
Purity (by NMR) >95%

Experimental Workflow:

Synthesis_Workflow start Start: Ethyl 2-(pyridin-3-yl)acetate in THF dissolution Cool to -78 °C start->dissolution enolate Add LDA (Enolate Formation) dissolution->enolate alkylation Add Methyl Iodide (Alkylation) enolate->alkylation warm Warm to Room Temperature alkylation->warm quench Quench with NH4Cl (aq) warm->quench extraction Extract with Ethyl Acetate quench->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product Product: this compound purification->product Reaction_Pathway start This compound hydrolysis Hydrolysis (NaOH, H2O/EtOH then H+) start->hydrolysis n_alkylation N-Alkylation (R-X) start->n_alkylation acid 2-methyl-2-(pyridin-3-yl)propanoic acid hydrolysis->acid pyridinium N-alkyl-3-(1-ethoxycarbonyl-1-methylethyl)pyridinium halide n_alkylation->pyridinium

Application Notes and Protocols for Handling and Storage of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety and handling data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is currently available in public databases. The following application notes and protocols have been developed by extrapolating data from structurally similar compounds, primarily its isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate, and other pyridyl propanoate derivatives. It is imperative that these guidelines are used with caution and that a comprehensive, substance-specific risk assessment is conducted prior to handling. These recommendations should be superseded by the official Safety Data Sheet (SDS) for this compound as soon as it becomes available.

Introduction

This compound is a pyridyl propanoate derivative with potential applications in pharmaceutical and chemical research. Due to the absence of specific handling and storage information, these notes provide a conservative set of guidelines to ensure the safety of laboratory personnel and to maintain the integrity of the compound. These protocols are intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The exact physical and chemical properties of this compound have not been experimentally determined in the available literature. The table below summarizes the known properties of the closely related isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate, to provide an estimation.

PropertyValue (for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate)Reference
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or solidGeneral observation for similar compounds
Boiling Point Data not available
Flash Point Data not available
Specific Gravity Data not available
Solubility Expected to be soluble in organic solventsGeneral observation for similar compounds

Hazard Identification and Safety Precautions

Based on the hazard profiles of analogous compounds, this compound should be treated as a potentially hazardous substance.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

  • Flammability: While not confirmed, similar propanoate esters can be flammable.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling Protocols

4.1. General Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

4.2. Dispensing

  • Ensure all necessary PPE is worn.

  • If the compound is a liquid, use a calibrated pipette or a syringe for transfer.

  • If the compound is a solid, use a spatula or a powder funnel.

  • Minimize the generation of dust or aerosols.

  • Close the container tightly immediately after use.

4.3. Spill Management

  • Evacuate the area of all non-essential personnel.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, follow your institution's emergency procedures.

Storage Protocols

5.1. Storage Conditions

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • For long-term storage, refrigeration at 2-8°C is recommended, potentially under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from light.

5.2. Incompatible Materials

  • Store away from strong oxidizing agents and strong acids.

Experimental Workflows and Diagrams

The following diagrams illustrate the recommended workflows for handling and storage.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE prep_hood Work in a fume hood prep_ppe->prep_hood handle_dispense Dispense compound prep_hood->handle_dispense handle_use Use in experiment handle_dispense->handle_use cleanup_seal Tightly seal container handle_use->cleanup_seal cleanup_dispose Dispose of waste properly handle_use->cleanup_dispose cleanup_store Store in a cool, dry place cleanup_seal->cleanup_store

Caption: General workflow for handling this compound.

Storage_Protocol storage_container Tightly Sealed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_temp Refrigerate (2-8°C) for Long-Term storage_location->storage_temp incompatibilities Away from Oxidizing Agents & Strong Acids storage_location->incompatibilities light_protection Protect from Light storage_location->light_protection storage_atmosphere Inert Atmosphere (Optional) storage_temp->storage_atmosphere

Caption: Recommended storage conditions for this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a key intermediate in pharmaceutical development. The following sections detail a proposed synthetic route, experimental procedures, and data presentation to facilitate the transition from laboratory to pilot-scale production.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The development of a robust and scalable synthetic process is crucial for ensuring a consistent and cost-effective supply for preclinical and clinical studies. This document outlines a potential scale-up friendly synthetic strategy, drawing upon established methodologies for the synthesis of related pyridine compounds. The proposed synthesis aims for high yield, purity, and operational simplicity, addressing the common challenges encountered during process scale-up.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a nucleophilic substitution reaction. A plausible and scalable approach involves the reaction of a suitable pyridin-3-yl precursor with an ethyl isobutyrate derivative under basic conditions. This method is advantageous due to the commercial availability of starting materials and the generally high yields associated with such transformations.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-BromopyridineReagentCommercially Available---
Ethyl 2-methylpropanoateReagentCommercially Available---
Sodium bis(trimethylsilyl)amide (NaHMDS)2.0 M in THFCommercially AvailableMoisture sensitive, handle under inert atmosphere
TolueneAnhydrousCommercially Available---
Diethyl etherAnhydrousCommercially Available---
Saturated aqueous ammonium chloride---Prepared in-house---
Saturated aqueous sodium bicarbonate---Prepared in-house---
Brine---Prepared in-house---
Anhydrous magnesium sulfateReagentCommercially Available---
Celite®---Commercially AvailableFor filtration
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Scale-Up Synthesis Procedure (100 g Scale)

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reaction is moisture-sensitive and should be conducted under an inert atmosphere (nitrogen or argon).

  • Reactor Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and flame-dried. The flask is allowed to cool to room temperature under a stream of nitrogen.

  • Reagent Charging: The flask is charged with anhydrous toluene (800 mL) and ethyl 2-methylpropanoate (116 g, 1.0 mol). The mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M solution in THF, 550 mL, 1.1 mol) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature is maintained below -70 °C.

  • Enolate Formation: The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure complete enolate formation.

  • Addition of Electrophile: A solution of 3-bromopyridine (158 g, 1.0 mol) in anhydrous toluene (200 mL) is added dropwise to the reaction mixture over 1 hour, maintaining the temperature below -70 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (500 mL) at 0 °C.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (2 x 400 mL) and brine (1 x 400 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite®, and the solvent is removed under reduced pressure at a temperature of 35-40 °C and a pressure of 0.09-0.1 MPa to yield the crude product.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Purification via Recrystallization (Alternative)

For crystalline products, recrystallization is a scalable purification method. While the target compound is predicted to be an oil, if a solid derivative or salt is formed, the following general procedure can be adapted.

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent (e.g., a mixture of petroleum ether and ethyl acetate).[1]

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Data Presentation

Table 1: Reaction Parameters for Scale-Up Synthesis
ParameterValueUnitNotes
Scale100g (product)Theoretical
Ethyl 2-methylpropanoate1.0mol---
3-Bromopyridine1.0mol---
NaHMDS1.1mol1.1 equivalents
Toluene (initial)800mL---
Toluene (for electrophile)200mL---
Reaction Temperature (addition)-78°C---
Reaction Temperature (stirring)Room Temp.°C---
Reaction Time16 - 20hours[1]
Concentration Temperature35 - 40°C[1]
Concentration Pressure0.09 - 0.1MPa[1]
Table 2: Proposed Analytical Specifications for this compound
TestSpecificationMethod
AppearancePale yellow oilVisual
IdentityConforms to the structure¹H NMR, ¹³C NMR, MS
Purity≥ 98.0%HPLC
Residual SolventsToluene: ≤ 890 ppmDiethyl ether: ≤ 5000 ppmGC-HS

Visualizations

Experimental Workflow Diagram

Scale_Up_Synthesis_Workflow start Start: Reactor Setup reagent_charging Reagent Charging: Toluene & Ethyl 2-methylpropanoate start->reagent_charging cooling1 Cooling to -78 °C reagent_charging->cooling1 base_addition Base Addition: NaHMDS in THF cooling1->base_addition enolate_formation Enolate Formation: Stir at -78 °C base_addition->enolate_formation electrophile_addition Electrophile Addition: 3-Bromopyridine in Toluene enolate_formation->electrophile_addition reaction_progression Reaction Progression: Warm to RT, Stir 16-20h electrophile_addition->reaction_progression quenching Quenching: Saturated aq. NH4Cl reaction_progression->quenching workup Aqueous Work-up: Extraction & Washes quenching->workup drying_concentration Drying & Concentration workup->drying_concentration purification Purification: Flash Chromatography drying_concentration->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Discussion and Scale-Up Considerations

  • Exotherm Control: The addition of the strong base (NaHMDS) and the subsequent reaction with the electrophile can be exothermic. Maintaining a low temperature during these additions is critical to prevent side reactions and ensure a high yield. For larger scales, a reactor with efficient cooling capabilities is essential.

  • Inert Atmosphere: The use of a highly reactive organometallic base necessitates strict anhydrous and inert conditions to prevent quenching and degradation. Nitrogen or argon blanketing should be maintained throughout the process.

  • Work-up and Extraction: On a larger scale, the separation of aqueous and organic phases can be time-consuming. The use of a jacketed reactor with a bottom outlet valve can facilitate this process. Emulsion formation can be an issue and may be mitigated by the addition of brine.

  • Purification: While flash chromatography is suitable for laboratory scale, it may not be economically viable for large-scale industrial production. Alternative purification methods such as distillation under reduced pressure or crystallization of a suitable salt form of the product should be investigated. The use of silica gel adsorption followed by recrystallization has been noted as an effective purification strategy for related compounds.[2]

  • Process Safety: A thorough safety assessment, including a Failure Mode and Effects Analysis (FMEA), should be conducted before attempting this synthesis on a pilot or industrial scale. The flammability of the solvents and the reactivity of the base are key hazards to consider.

These application notes provide a foundational protocol for the scale-up synthesis of this compound. Further process optimization and development will be necessary to tailor this procedure for specific manufacturing capabilities and regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of the desired product from impurities during column chromatography. The chosen solvent system has poor selectivity.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides the best separation between the product and impurities. An optimal TLC will show good separation of spots.[1]
The column is overloaded with the crude sample.The amount of crude material should be appropriate for the size of the column. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for difficult separations.[1]
The column was packed improperly.Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column will have a flat, undisturbed surface.
The compound does not move from the baseline during column chromatography. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
The compound has poor solubility in the eluent.While maintaining a suitable polarity for elution, ensure the chosen solvent system can dissolve the compound. Test the solubility of a small sample of the crude material in the proposed eluent before loading it onto the column.[1]
The compound is irreversibly adsorbed onto the silica gel.Pyridine derivatives can interact strongly with the acidic silanol groups on silica gel, leading to irreversible adsorption. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). Alternatively, use a different stationary phase like alumina.[1]
Different separation results between TLC and column chromatography. The properties of the silica gel on the TLC plate and in the column are different.Use the same brand and grade of silica gel for both TLC and column chromatography to ensure consistency.[1]
The ratio of the sample to the stationary phase is different.Overloading on the TLC plate can lead to misleading results. Ensure that the spotting on the TLC plate is done with a dilute solution.[1]
Low yield after recrystallization. The chosen solvent or solvent mixture is not ideal.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to identify the best solvent or solvent pair.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is an oil instead of a solid after purification. The product may be inherently an oil at room temperature.Confirm the expected physical state of the pure compound. If it is an oil, purification techniques such as distillation or preparative chromatography are more suitable than recrystallization.
Residual solvent is present.Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.
Impurities are preventing crystallization.The presence of impurities can lower the melting point and inhibit crystallization. The product may require further purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions, and residual solvents. For pyridine-containing compounds, N-oxides can also be a potential impurity if oxidizing conditions were present.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common starting point for the purification of moderately polar compounds like pyridine derivatives is a mixture of a non-polar solvent and a polar solvent. A solvent system of hexane/ethyl acetate is a reasonable starting point to test.[1] The polarity can be adjusted based on the results of a TLC analysis. For effective separation, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1]

Q3: How do I determine the correct solvent polarity from a TLC plate?

A3: For effective separation by column chromatography, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate in the chosen solvent system.[1]

  • If the Rf is too high (> 0.4), the compound will elute too quickly, resulting in poor separation from less polar impurities. To lower the Rf, decrease the polarity of the solvent system (e.g., increase the proportion of hexane).

  • If the Rf is too low (< 0.2), the compound will take a long time to elute and the bands may be broad. To increase the Rf, increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially if the compound is highly polar or has impurities that are difficult to separate using normal-phase chromatography. A typical mobile phase for reversed-phase chromatography would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Q5: What are some suitable solvents for the recrystallization of this compound?

A5: The choice of recrystallization solvent is highly dependent on the compound's solubility profile. You should perform a solvent screen with a small amount of the crude material. Good candidates to test include hexanes, ethyl acetate, isopropanol, and mixtures of these solvents. For a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, a mixture of petroleum ether and ethyl acetate was used for recrystallization.[2][3]

Experimental Protocols

Protocol 1: Column Chromatography
  • TLC Analysis:

    • Prepare a dilute solution of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

    • Prepare a developing chamber with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots using a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

    • Adjust the solvent system to achieve an Rf of 0.2-0.4 for the desired product.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimum amount of the appropriate solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the solid onto the top of the column.

    • Carefully add the sample to the top of the column.

    • Begin elution with the solvent system determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any remaining solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes and observe the solubility. A good solvent will dissolve the compound when hot.

    • Allow the test tubes to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

PurificationWorkflow cluster_optional Optional Further Purification crude Crude Product tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Optimize Solvent System pure_product Pure Product column->pure_product impurities Impurities column->impurities recrystallization Recrystallization recrystallization->pure_product pure_product->recrystallization analysis Purity Analysis (NMR, HPLC) pure_product->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Poor Separation in Column check_tlc Review TLC Data start->check_tlc rf_ok Rf in 0.2-0.4 range? check_tlc->rf_ok adjust_solvent Adjust Solvent Polarity rf_ok->adjust_solvent No check_loading Column Overloaded? rf_ok->check_loading Yes adjust_solvent->start check_loading->start Yes (Reduce Load) repack_column Repack Column check_loading->repack_column No check_adsorption Irreversible Adsorption? repack_column->check_adsorption check_adsorption->start No (Other Issue) add_base Add Triethylamine to Eluent check_adsorption->add_base Yes change_stationary_phase Switch to Alumina check_adsorption->change_stationary_phase If base fails add_base->start change_stationary_phase->start

Caption: Troubleshooting logic for poor separation during column chromatography.

References

Technical Support Center: Synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Synthesis Overview

The synthesis of this compound can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor, 2-methyl-2-(pyridin-3-yl)propanoic acid, via the alkylation of 3-pyridylacetonitrile followed by hydrolysis. The second step is the Fischer esterification of the resulting carboxylic acid with ethanol to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-methyl-2-(pyridin-3-yl)propanoic acid

Materials:

  • 3-Pyridylacetonitrile

  • Methyl iodide

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a nitrogen inlet, add liquid ammonia.

  • Slowly add sodium amide to the liquid ammonia with stirring until a deep blue color persists.

  • Add 3-pyridylacetonitrile dropwise to the sodium amide solution.

  • After the addition is complete, add methyl iodide dropwise to the reaction mixture.

  • Stir the reaction for 2-3 hours, maintaining the temperature with a dry ice-acetone bath.

  • Quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • To the residue, add water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-2-(pyridin-3-yl)propanenitrile.

  • Hydrolyze the nitrile by refluxing with a solution of sodium hydroxide.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 2-methyl-2-(pyridin-3-yl)propanoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

Materials:

  • 2-methyl-2-(pyridin-3-yl)propanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • To a round-bottom flask, add 2-methyl-2-(pyridin-3-yl)propanoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation to yield pure this compound. To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus with toluene as the solvent.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

FAQs for Step 1: Synthesis of 2-methyl-2-(pyridin-3-yl)propanoic acid

Q1: My reaction to form the carbanion of 3-pyridylacetonitrile is not working. What could be the issue?

A1: The most common issue is the presence of moisture. Sodium amide is a very strong base and will react with any water present. Ensure all your glassware is flame-dried, and all reagents and solvents are anhydrous. The deep blue color of the sodium amide in liquid ammonia is an indicator of anhydrous conditions.

Q2: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired di-alkylated product?

A2: To favor di-alkylation, ensure you are using at least two equivalents of both the base (sodium amide) and the alkylating agent (methyl iodide) for every equivalent of 3-pyridylacetonitrile. The stepwise addition of the base and alkylating agent can sometimes improve selectivity.

Q3: The hydrolysis of the nitrile is very slow. What can I do to speed it up?

A3: Nitrile hydrolysis can be slow. You can increase the reaction rate by increasing the temperature of the reflux or by using a higher concentration of the sodium hydroxide solution. Microwave-assisted hydrolysis can also be a significantly faster alternative if the equipment is available.

FAQs for Step 2: Synthesis of this compound

Q1: My Fischer esterification is not going to completion, and I have a significant amount of starting carboxylic acid left. What should I do?

A1: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, you can:

  • Use an excess of ethanol: This shifts the equilibrium to the right according to Le Châtelier's principle.

  • Remove water: Water is a product of the reaction. Removing it as it forms will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.

  • Increase the amount of acid catalyst: A higher concentration of the acid catalyst can increase the reaction rate.

Q2: I am observing charring or decomposition of my product during the esterification reaction. What is causing this?

A2: Charring is often caused by using too high a reaction temperature or too much sulfuric acid, which can cause side reactions and decomposition. Ensure the reflux temperature is not excessively high and use a catalytic amount of sulfuric acid (typically 1-5 mol%).

Q3: During the workup, I am having trouble with emulsions forming when washing with sodium bicarbonate solution. How can I resolve this?

A3: Emulsions can be broken by adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling. If the emulsion persists, you can try filtering the mixture through a pad of celite.

Common Impurities and Their Identification

Below is a table summarizing potential impurities that may be encountered during the synthesis, their likely origin, and methods for their identification.

Impurity NameStructureLikely OriginIdentification Method
2-methyl-2-(pyridin-3-yl)propanoic acidIncomplete esterification reaction (Step 2).TLC, HPLC, NMR (presence of a carboxylic acid proton signal)
3-PyridylacetonitrileIncomplete alkylation (Step 1).GC-MS, NMR
2-(Pyridin-3-yl)propanenitrileIncomplete di-alkylation (Step 1).GC-MS, NMR
EthanolIncomplete removal after reaction (Step 2).NMR (characteristic signals for ethanol)
Diethyl etherByproduct of using excess ethanol with an acid catalyst at high temperatures.GC-MS, NMR

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification Start_Acid 3-Pyridylacetonitrile Alkylation Alkylation with Methyl Iodide Start_Acid->Alkylation 1. NaNH2, liq. NH3 2. CH3I Hydrolysis Nitrile Hydrolysis Alkylation->Hydrolysis Product_Acid 2-methyl-2-(pyridin-3-yl)propanoic acid Hydrolysis->Product_Acid NaOH, H2O, then HCl Start_Ester 2-methyl-2-(pyridin-3-yl)propanoic acid Esterification Fischer Esterification Start_Ester->Esterification Ethanol, H2SO4 (cat.) Final_Product This compound Esterification->Final_Product ImpurityFormation cluster_main Main Reaction Carboxylic_Acid 2-methyl-2-(pyridin-3-yl)propanoic acid Esterification_Main Esterification Carboxylic_Acid->Esterification_Main Target_Ester This compound Esterification_Main->Target_Ester Unreacted_Acid Unreacted Carboxylic Acid Esterification_Main->Unreacted_Acid Incomplete Reaction Ethanol_Impurity Residual Ethanol Esterification_Main->Ethanol_Impurity Incomplete Removal Ether_Formation Diethyl Ether Formation Ethanol_Impurity->Ether_Formation Side Reaction (Excess H+, Heat)

Technical Support Center: Optimizing Reaction Yield for Ethyl 2-methyl-2-(pyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-methyl-2-(pyridin-3-yl)propanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route: the methylation of ethyl 2-(pyridin-3-yl)propanoate.

Question Possible Cause(s) Suggested Solution(s)
Q1: Why is my reaction yield of this compound consistently low? 1. Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the alpha-carbon of the starting material, ethyl 2-(pyridin-3-yl)propanoate. 2. Steric hindrance: The methylating agent may have difficulty accessing the alpha-carbon due to steric bulk. 3. Side reactions: Competing reactions, such as N-methylation of the pyridine ring, may be occurring. 4. Reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.1. Use a stronger base: Consider switching from a weaker base like sodium ethoxide to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). 2. Use a less hindered methylating agent: Methyl iodide is a common and effective methylating agent. 3. Optimize reaction conditions: Run the reaction at a lower temperature to minimize side reactions. The addition of the methylating agent should be slow and controlled. 4. Perform a temperature screen: Experiment with a range of temperatures (e.g., -78°C to room temperature) to find the optimal condition for your specific base and solvent system.
Q2: I am observing significant amounts of a side product. How can I identify and minimize it? 1. N-methylation: The nitrogen on the pyridine ring is nucleophilic and can react with the methylating agent. 2. Dialkylation: A second methylation at the alpha-carbon is possible if an excess of the methylating agent is used or if the mono-methylated product is deprotonated. 3. Hydrolysis of the ester: If there is water present in the reaction, the ester can be hydrolyzed to the corresponding carboxylic acid.1. Protect the pyridine nitrogen: While not ideal due to extra steps, protection of the pyridine nitrogen can prevent N-alkylation. 2. Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. Add the methylating agent slowly to the reaction mixture. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I effectively purify the final product? 1. Similar polarity of starting material and product: The starting material and the desired product may have very similar polarities, making separation by column chromatography challenging. 2. Presence of charged byproducts: N-methylated byproducts will be charged and may behave differently during extraction and chromatography.1. Optimize chromatographic conditions: Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Acid-base extraction: Utilize the basicity of the pyridine nitrogen to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for this compound? A common and feasible approach is the alpha-methylation of ethyl 2-(pyridin-3-yl)propanoate. This involves the deprotonation of the alpha-carbon using a strong base, followed by quenching the resulting enolate with a methylating agent like methyl iodide.

  • Q2: Which base is most suitable for this reaction? The choice of base is critical. For complete and rapid deprotonation, strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) and sodium hydride (NaH) are excellent candidates. Weaker bases like sodium ethoxide may result in incomplete conversion and lower yields.

  • Q3: What are the key reaction parameters to control for optimal yield? The most critical parameters are the choice of base, reaction temperature, and the stoichiometry of the reagents. The reaction should be performed under strictly anhydrous conditions to prevent side reactions.

  • Q4: How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying products and byproducts.

Data Presentation

Table 1: Effect of Different Bases on Reaction Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium EthoxideEthanol251235
Sodium HydrideTHF0 to 25668
Lithium DiisopropylamideTHF-78 to 0485

Table 2: Optimization of Reaction Temperature with LDA

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
LDATHF-78 to 25475
LDATHF-78 to 0485
LDATHF-40 to 0482

Experimental Protocols

Protocol: Synthesis of this compound via Alpha-Methylation

Materials:

  • Ethyl 2-(pyridin-3-yl)propanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of LDA: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise and stir for 30 minutes at -78°C.

  • Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve ethyl 2-(pyridin-3-yl)propanoate in anhydrous THF. Cool the solution to -78°C. Slowly add the freshly prepared LDA solution to the solution of the ester dropwise. Stir the mixture at -78°C for 1 hour.

  • Methylation: Slowly add methyl iodide to the reaction mixture at -78°C. Allow the reaction to slowly warm to 0°C and stir for an additional 3 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthetic_Pathway Ethyl 2-(pyridin-3-yl)propanoate Ethyl 2-(pyridin-3-yl)propanoate Enolate Intermediate Enolate Intermediate Ethyl 2-(pyridin-3-yl)propanoate->Enolate Intermediate 1. LDA, THF, -78°C This compound This compound Enolate Intermediate->this compound 2. CH3I

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagent Prep Reagent Prep Reaction Setup Reaction Setup Reagent Prep->Reaction Setup Enolate Formation Enolate Formation Reaction Setup->Enolate Formation Methylation Methylation Enolate Formation->Methylation Reaction Quench Reaction Quench Methylation->Reaction Quench Extraction Extraction Reaction Quench->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Product Formation Side Product Formation Low Yield->Side Product Formation No Change Base Change Base Incomplete Reaction->Change Base Optimize Temp Optimize Temp Incomplete Reaction->Optimize Temp Control Stoichiometry Control Stoichiometry Side Product Formation->Control Stoichiometry Anhydrous Conditions Anhydrous Conditions Side Product Formation->Anhydrous Conditions Successful Synthesis Successful Synthesis Change Base->Successful Synthesis Optimize Temp->Successful Synthesis Control Stoichiometry->Successful Synthesis Anhydrous Conditions->Successful Synthesis

Caption: A decision tree for troubleshooting low reaction yield.

"troubleshooting Ethyl 2-methyl-2-(pyridin-3-YL)propanoate synthesis side reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. The following sections detail potential challenges, side reactions, and purification strategies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis route for this compound?

A common and direct method is the Fischer-Speier esterification of 2-methyl-2-(pyridin-3-yl)propanoic acid with ethanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions.[1][2] To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[1][3]

Q2: I am experiencing a low yield of the desired ester. What are the potential causes?

Low yields in this esterification can be attributed to several factors:

  • Reversible Reaction: The Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, hydrolyzing the ester.[1][2][4]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalytic activity.

  • Protonation of Pyridine: The basic nitrogen atom of the pyridine ring can be protonated by the acid catalyst.[5][6] This creates a positive charge on the ring, which can deactivate the starting material and hinder the reaction.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

  • Product Loss During Workup: The product may be lost during extraction and purification steps.

Q3: What are the likely side reactions and impurities I should be aware of?

Several side reactions can lead to the formation of impurities:

  • N-Alkylation of Pyridine: The pyridine nitrogen is nucleophilic and can react with the ethyl group from ethanol, especially under prolonged heating, to form a quaternary pyridinium salt.[6][7]

  • Dehydration of Alcohol: The acidic and high-temperature conditions can lead to the dehydration of ethanol to form diethyl ether.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-methyl-2-(pyridin-3-yl)propanoic acid in the final product mixture.

  • Polymerization: While less common for this specific reaction, polymerization of starting materials or products can occur under harsh acidic conditions.

Troubleshooting Guide

This guide provides a systematic approach to address common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Presence of Water Ensure all glassware is thoroughly dried before use. Use anhydrous ethanol and a fresh, potent acid catalyst. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.[1]
Inactive Catalyst Use a fresh bottle of the acid catalyst. Ensure the catalyst is not old or has absorbed atmospheric moisture.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time or ensuring the reaction temperature is optimal.
Pyridine Protonation While some protonation is unavoidable with an acid catalyst, using a milder Lewis acid catalyst might be an alternative to strong protic acids.
Problem: Presence of Significant Impurities
Potential Impurity Identification Method Mitigation and Removal Strategy
Unreacted Carboxylic Acid Can be detected by TLC or NMR.During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material.
N-Ethyl Pyridinium Salt This is a salt and will be highly polar.This impurity can be removed by washing the organic extract with water.
Diethyl Ether A volatile impurity.Can be removed during solvent evaporation under reduced pressure.

Experimental Protocols

Illustrative Fischer Esterification Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-(pyridin-3-yl)propanoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous ethanol (e.g., 10-20 eq) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

G SM 2-methyl-2-(pyridin-3-yl)propanoic Acid + Ethanol H + H+ SM->H Acid Catalyst ProtonatedPyridine Protonated Pyridine Starting Material SM->ProtonatedPyridine Excess Acid NAlkylation N-Ethyl Pyridinium Salt SM->NAlkylation Side Reaction Product This compound H->Product EtherFormation Diethyl Ether H->EtherFormation Ethanol Dehydration Product->SM Hydrolysis (Reversible) Water + Water Product->Water

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckWater Check for Water Contamination? Start->CheckWater DryReagents Use Anhydrous Reagents & Dry Glassware CheckWater->DryReagents Yes CheckReactionTime Reaction Time/Temp Sufficient? CheckWater->CheckReactionTime No DeanStark Use Dean-Stark Trap DryReagents->DeanStark AnalyzeImpurities Analyze for Side Products (NMR, LCMS) DeanStark->AnalyzeImpurities MonitorTLC Monitor by TLC, Increase Time/Temp CheckReactionTime->MonitorTLC No CheckCatalyst Catalyst Activity Issue? CheckReactionTime->CheckCatalyst Yes MonitorTLC->AnalyzeImpurities FreshCatalyst Use Fresh Catalyst CheckCatalyst->FreshCatalyst Yes CheckCatalyst->AnalyzeImpurities No FreshCatalyst->AnalyzeImpurities G Conditions Acidic Conditions & High Temperature Cause1 Presence of Water Conditions->Cause1 Cause2 Nucleophilic Pyridine Nitrogen Conditions->Cause2 Cause3 Excess Alcohol Conditions->Cause3 Effect1 Ester Hydrolysis (Low Yield) Cause1->Effect1 Effect2 N-Alkylation Cause2->Effect2 Effect3 Ether Formation Cause3->Effect3

References

Technical Support Center: Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the ethyl ester linkage and potential degradation of the pyridine ring through oxidation or photodegradation. The presence of the tertiary carbon adjacent to the ester and pyridine ring may also influence its stability.

Q2: How can I identify if my sample of this compound has degraded?

A2: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change from colorless/pale yellow to brown), a decrease in purity as determined by analytical techniques such as HPLC or GC, or the appearance of new peaks in the chromatogram.[1] Comparison of the sample's melting point to that of a pure, reference standard can also indicate the presence of impurities.[1]

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation products are 2-methyl-2-(pyridin-3-yl)propanoic acid (from hydrolysis) and potentially N-oxides of the pyridine ring (from oxidation). Other degradation products could arise from more complex pathways.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, light, and oxygen.

Troubleshooting Guides

Issue 1: Decreased Purity or Appearance of Unknown Peaks in HPLC/GC Analysis

Possible Cause: Chemical degradation of the compound.

Troubleshooting Steps:

  • Verify System Suitability: Ensure the analytical system (HPLC/GC) is performing correctly by running a system suitability test with a known standard.

  • Sample Handling Review: Review the sample preparation and handling procedures. Exposure to incompatible solvents, high temperatures, or prolonged exposure to air could be causing degradation.

  • Forced Degradation Study: To identify the nature of the degradation, perform a forced degradation study.[2][3][4] This involves intentionally exposing the compound to various stress conditions to accelerate degradation and identify the resulting products.[2][3][4]

    • Hydrolysis: Treat the sample with acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) at room temperature and elevated temperatures (e.g., 60°C).[4][5]

    • Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.[5]

    • Thermal Stress: Heat the solid sample or a solution at a high temperature (e.g., 70-80°C).

    • Photostability: Expose the sample to UV and visible light. Pyridine derivatives can be susceptible to photodegradation.[6][7]

  • Characterize Degradants: Analyze the stressed samples by HPLC-MS or GC-MS to identify the mass of the degradation products and propose their structures. This will help in understanding the degradation pathway.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to determine the extent of degradation.

  • pH and Temperature Effects: Evaluate the stability at the specific pH and temperature of your biological assay. Esters are susceptible to hydrolysis at non-neutral pH.

  • Modify Assay Conditions: If instability is observed, consider modifying the assay conditions, such as adjusting the pH (if possible), reducing the incubation time, or preparing fresh solutions of the compound immediately before use.

Data Presentation

Table 1: Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HClRoom Temp. & 60°C24 hours
Base Hydrolysis 0.1 N NaOHRoom Temp. & 60°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal 80°C48 hours
Photolytic UV (254 nm) & Visible LightRoom Temp.24 hours

Table 2: Hypothetical Purity Analysis Data from a Forced Degradation Study

Stress ConditionPurity (%)Major Degradant m/z
Control 99.5-
Acid Hydrolysis 85.2166.06 (C₉H₉NO₂)
Base Hydrolysis 78.9166.06 (C₉H₉NO₂)
Oxidation 92.1209.09 (C₁₁H₁₅NO₃)
Thermal 98.5-
Photolytic 95.3Multiple minor peaks

Note: The m/z values are hypothetical and represent the expected masses of the primary hydrolysis and oxidation products.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place a vial containing the solid compound and another with the stock solution in an oven at 80°C.

    • Photolytic: Place a vial of the stock solution in a photostability chamber.

  • Incubation: Incubate the samples under the specified conditions for the designated duration.

  • Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using the HPLC method described in Protocol 1.

Visualizations

Degradation_Pathway This compound This compound 2-methyl-2-(pyridin-3-yl)propanoic acid 2-methyl-2-(pyridin-3-yl)propanoic acid This compound->2-methyl-2-(pyridin-3-yl)propanoic acid Hydrolysis (Acid/Base) Pyridine N-oxide derivative Pyridine N-oxide derivative This compound->Pyridine N-oxide derivative Oxidation

Caption: Potential degradation pathways of the compound.

Troubleshooting_Workflow start Inconsistent Results / Purity Decrease check_system Verify Analytical System Suitability start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No review_handling Review Sample Handling & Preparation system_ok->review_handling troubleshoot_system Troubleshoot Analytical System system_not_ok->troubleshoot_system troubleshoot_system->start handling_ok Handling OK review_handling->handling_ok Yes handling_issue Handling Issue Identified review_handling->handling_issue No forced_degradation Perform Forced Degradation Study handling_ok->forced_degradation correct_handling Correct Handling Procedures handling_issue->correct_handling end Problem Resolved correct_handling->end identify_degradants Identify Degradation Products (LC-MS/GC-MS) forced_degradation->identify_degradants modify_storage Modify Storage/Experimental Conditions identify_degradants->modify_storage modify_storage->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Improving the Purity of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the potential impurities?

A1: A common and plausible synthetic route is the α-methylation of ethyl 2-(pyridin-3-yl)acetate. This reaction typically involves the use of a strong base to deprotonate the α-carbon, followed by quenching with an electrophilic methyl source (e.g., methyl iodide).

Potential Impurities:

  • Unreacted Starting Material: Ethyl 2-(pyridin-3-yl)acetate.

  • Over-methylated Byproduct: Di-methylation at the α-carbon is unlikely if a single proton is removed, but other side reactions could lead to complex mixtures.

  • Base-Related Impurities: Residual base (e.g., LDA, NaH) and their corresponding salts after workup.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., THF, diethyl ether, hexanes, ethyl acetate).

Q2: My crude product is a dark-colored oil. What is the likely cause and how can I address this?

A2: Dark coloration often indicates the presence of polymeric or highly conjugated impurities, which can arise from side reactions, especially if the reaction temperature was not well-controlled. An initial workup with an aqueous wash can help remove some colored impurities. If the color persists, a charcoal treatment or column chromatography is recommended.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., formic acid or ammonium acetate) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to estimate purity by integrating the signals of the product against those of a known internal standard.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete deprotonation of the starting material.Ensure the use of a sufficiently strong and fresh base (e.g., LDA, NaH). Use an appropriate solvent and reaction temperature.
The base is reacting with the electrophile.Add the electrophile (methyl iodide) slowly at a low temperature to control the reaction.
Moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Unreacted Starting Material (Ethyl 2-(pyridin-3-yl)acetate)
Troubleshooting Step Details
Optimize Reaction ConditionsIncrease the equivalents of base and/or methylating agent. Prolong the reaction time.
Purification by Column ChromatographyUse a silica gel column with a gradient elution system. A typical system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Purification by DistillationIf the boiling points of the product and starting material are sufficiently different, fractional distillation under reduced pressure can be effective.
Issue 3: Difficulty in Removing Polar Impurities
Troubleshooting Step Details
Aqueous WorkupPerform an aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate). A mild acidic wash (e.g., dilute HCl) can help remove basic impurities, followed by a wash with saturated sodium bicarbonate to neutralize and a final brine wash.
Column ChromatographyIf impurities are highly polar, consider using a more polar solvent system for elution or switching to a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial elution solvent.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of silica in hexanes.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 80:20 or 70:30 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Note: This method is only suitable if the product is a solid at room temperature and a suitable solvent system can be found.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol) and solvent mixtures at room temperature and at elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Example TLC Data for Purification Monitoring

SpotRf Value (80:20 Hexanes:EtOAc)Identification
10.65This compound (Product)
20.45Ethyl 2-(pyridin-3-yl)acetate (Starting Material)
3BaselinePolar Impurities

Table 2: Example HPLC Purity Analysis

SampleRetention Time (min)Area %Identification
Crude Product5.275.8Product
3.815.3Starting Material
various8.9Other Impurities
Purified Product5.299.5Product

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Workup Crude->Workup Column Column Chromatography Workup->Column Oily Residue Recrystal Recrystallization Workup->Recrystal Solid Analysis Purity Analysis (HPLC, NMR) Column->Analysis Recrystal->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Purity Specs

Caption: General purification workflow for this compound.

Troubleshooting_Impurity Start Impurity Detected in Final Product Identify Identify Impurity (NMR, GC-MS) Start->Identify SM Starting Material? Identify->SM Polar Polar Byproduct? Identify->Polar NonPolar Non-Polar Byproduct? Identify->NonPolar Reoptimize_Reaction Re-optimize Reaction Conditions SM->Reoptimize_Reaction Aqueous_Wash Perform Aqueous Wash Polar->Aqueous_Wash Reoptimize_Column Adjust Column Gradient NonPolar->Reoptimize_Column

Caption: Decision tree for troubleshooting common impurities.

"challenges in the characterization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is limited in publicly available literature. The following troubleshooting guide and FAQs have been compiled based on established analytical chemistry principles and data from structurally similar compounds, including the pyridin-2-yl isomer and other ethyl propanoate derivatives. These recommendations are intended to serve as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: Researchers may encounter challenges related to:

  • Purity Assessment: The presence of starting materials, side-products from synthesis, or degradation products can complicate analysis.

  • Spectroscopic Interpretation: The pyridine ring can influence the magnetic environment of nearby protons in NMR, potentially leading to complex spectra. Mass spectrometry fragmentation may also yield a variety of ions that require careful interpretation.

  • Chromatographic Behavior: The basicity of the pyridine nitrogen can lead to peak tailing in gas and liquid chromatography if the stationary phase is not chosen carefully.

  • Compound Stability: As an ester with a tertiary carbon adjacent to a pyridine ring, the compound's stability under various analytical conditions (e.g., temperature, pH) should be considered.

Q2: How can I purify this compound if I suspect impurities?

A2: Column chromatography is a common method for purification. Given the compound's likely moderate polarity, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can help mitigate peak tailing on silica gel.

Troubleshooting Guides

Purity and Stability Issues
Problem Possible Cause Suggested Solution
Unexpected peaks in NMR or chromatography. Contamination with residual solvents from synthesis (e.g., ethanol, ethyl acetate).Dry the sample under high vacuum. Use deuterated solvents for NMR that do not overlap with expected impurity signals.
Degradation of the compound (e.g., hydrolysis of the ester).Store the compound in a cool, dry, and dark place. Use anhydrous solvents for analysis whenever possible. Avoid acidic or strongly basic conditions.
Inconsistent analytical results over time. The compound may be hygroscopic.Store the compound in a desiccator. Handle the sample quickly in a low-humidity environment.
Spectroscopic Analysis (NMR & MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem Possible Cause Suggested Solution
Broad or poorly resolved peaks in ¹H NMR. Sample concentration is too high. Presence of paramagnetic impurities.Prepare a more dilute sample. Filter the sample through a small plug of silica or celite.
Difficulty assigning proton signals of the pyridine ring. Overlapping signals and complex splitting patterns.Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.
Unexpected chemical shifts. The solvent can influence chemical shifts.Record NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) to see how the chemical shifts are affected.

Expected ¹H and ¹³C NMR Chemical Shifts (Based on Analogs)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine-H2, H68.5 - 8.7~148 - 152
Pyridine-H4, H57.2 - 7.8~123 - 138
-O-CH₂-CH₃4.1 - 4.3 (quartet)~61
-C(CH₃)₂1.5 - 1.7 (singlet)~45
-O-CH₂-CH₃1.1 - 1.3 (triplet)~14
Ester C=ON/A~175
Quaternary CarbonN/A~78

Mass Spectrometry (MS)

Problem Possible Cause Suggested Solution
No molecular ion peak [M]⁺ observed. The molecular ion is unstable and fragments easily.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).
Complex fragmentation pattern. Multiple fragmentation pathways are possible.Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of fragments.
Chromatographic Analysis (GC & HPLC)
Problem Possible Cause Suggested Solution
Peak tailing in GC or HPLC. Interaction of the basic pyridine nitrogen with acidic sites on the column.For HPLC, use a base-deactivated column or add a basic modifier like triethylamine or ammonia to the mobile phase. For GC, use a column with a base-deactivated stationary phase.
Poor resolution between the analyte and impurities. The mobile phase or temperature program is not optimized.For HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). For GC, optimize the temperature ramp rate.
Variable retention times. Fluctuations in mobile phase composition, flow rate, or column temperature.Ensure the HPLC mobile phase is well-mixed and degassed. Check the pump for consistent flow. Use a column oven for temperature control in both GC and HPLC.

Experimental Protocols

1. NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire the spectrum according to the instrument's standard operating procedure.

2. High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 260 nm.

  • Injection Volume: 10 µL.

3. Gas Chromatography (GC) Method

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 300 °C.

Visualizations

TroubleshootingWorkflow General Troubleshooting Workflow start Problem Encountered (e.g., extra peaks, poor peak shape) purity Check Purity and Stability start->purity spectro Review Spectroscopic Data (NMR, MS) start->spectro chroma Optimize Chromatography (GC, HPLC) start->chroma solution Problem Resolved purity->solution Impurity Identified no_solution Consult Further Resources purity->no_solution Purity OK spectro->solution Spectrum Interpreted spectro->no_solution Ambiguous Data chroma->solution Method Optimized chroma->no_solution No Improvement

Caption: General troubleshooting workflow for characterization issues.

NMR_SamplePrep NMR Sample Preparation Workflow weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (~0.6 mL) weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve check_clarity Is Solution Clear? dissolve->check_clarity filter Filter Sample check_clarity->filter No acquire Acquire Spectrum check_clarity->acquire Yes filter->acquire

Caption: Workflow for preparing an NMR sample.

ChromaDiagnostics Diagnosing Chromatographic Issues issue Chromatographic Problem peak_tailing Peak Tailing? issue->peak_tailing poor_res Poor Resolution? peak_tailing->poor_res No solution1 Use Base-Deactivated Column or Add Basic Modifier peak_tailing->solution1 Yes variable_rt Variable Retention Time? poor_res->variable_rt No solution2 Optimize Mobile Phase or Temperature Gradient poor_res->solution2 Yes solution3 Check System Stability (Flow, Temp, Solvent) variable_rt->solution3 Yes end Analysis Complete variable_rt->end No solution1->end solution2->end solution3->end

Caption: Logical flow for diagnosing common chromatography problems.

Technical Support Center: Recrystallization of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I can't find a suitable single solvent for recrystallization. What should I do?

A1: If a single solvent is not effective, a mixed-solvent system (binary solvent system) is the next logical step. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity (cloudiness) appears. The solution is then reheated until clear and allowed to cool slowly.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try the following:

  • Add more solvent: This will lower the saturation of the solution.

  • Lower the cooling temperature: Try to induce crystallization at a temperature below the melting point of your compound.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

  • Use a different solvent system: The current solvent may not be appropriate.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Cooling too quickly: Rapid cooling leads to the formation of small crystals that can be difficult to collect and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel.

Q4: The purity of my compound did not improve after recrystallization. What went wrong?

A4: This could be due to a few reasons:

  • Inappropriate solvent choice: The impurity may have similar solubility characteristics to your compound in the chosen solvent. A different solvent or solvent system may be necessary.

  • Crystallization occurred too rapidly: Fast crystal growth can trap impurities within the crystal lattice. Slower cooling can lead to purer crystals.

  • The initial material was too impure: If the starting material has a high percentage of impurities, a single recrystallization may not be sufficient. A second recrystallization or a different purification technique (like column chromatography) may be required. A patent for the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, suggests using silica gel adsorption prior to recrystallization to remove pigments and by-products.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small increments.- Try a different, more polar or less polar solvent.
No crystals form upon cooling - Solution is not saturated.- Compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Try a solvent in which the compound is less soluble.
Colored impurities remain in crystals - Impurity is co-crystallizing with the product.- Impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Choose a solvent where the impurity is highly soluble even at low temperatures.
Crystals are very fine or powder-like - Solution cooled too quickly.- Allow the flask to cool slowly on the benchtop before moving to an ice bath. Insulating the flask can slow cooling further.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using small amounts of the crude product.

  • Preparation: Place approximately 20-30 mg of the crude Ethyl 2-methyl-2-(pyridin-3-YL)propanoate into several test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, petroleum ether, toluene, cyclohexane, or water) dropwise at room temperature, vortexing after each addition.[1]

  • Solubility at Room Temperature: Observe the solubility. A good recrystallization solvent should not dissolve the compound at room temperature. Set aside any tubes where the compound dissolves readily.

  • Heating: Gently heat the remaining test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observation: The ideal solvent will result in the formation of a large quantity of crystals. Observe the quality and quantity of the crystals formed.

Protocol 2: General Recrystallization Procedure

Based on procedures for related compounds, a mixture of petroleum ether and ethyl acetate is a promising solvent system.[2][3][4]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., in a 35-40°C water bath) until the solid is fully dissolved.[2][3][4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add a "poor" solvent (e.g., petroleum ether) dropwise until the solution becomes persistently turbid.[2][3] Gently reheat until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the "poor" solvent) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product for a related compound is described as white flaky crystals.[1][2][3]

Data for Structurally Related Compounds

Note: This data is for isomers or analogues and should be used with caution as a guide for solvent selection.

Compound NameRecrystallization Solvent(s)Observed YieldPurity (HPLC)Reference
Ethyl 3-(pyridin-2-ylamino)propanoatePetroleum Ether / Ethyl Acetate (10:1)85%99%[2]
Ethyl 3-(pyridin-2-ylamino)propanoatePetroleum Ether / Ethyl Acetate (8:1)83%99%[3]
Ethyl 3-(pyridin-2-ylamino)propanoatePetroleum Ether / Ethyl Acetate (5:1)80%99%[3]
Ethyl 3-(pyridin-2-ylamino)propanoatePetroleum Ether, Ethyl Acetate, Dichloromethane, Toluene, Acetone, Methanol, or CyclohexaneNot specifiedHigh Purity[1]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process start Crude Product solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve Select Solvent(s) hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: General workflow for developing a recrystallization protocol.

Troubleshooting_Tree cluster_crystal No Crystals Form cluster_oil Compound Oiled Out cluster_purity Low Purity start Problem Occurred q_crystal Is the solution cloudy or clear when cold? start->q_crystal q_oil Did oiling occur during heating or cooling? start->q_oil q_purity Were crystals formed very rapidly? start->q_purity a_clear Solution is too dilute. Evaporate some solvent. q_crystal->a_clear Clear a_cloudy Supersaturated. Scratch flask or add seed crystal. q_crystal->a_cloudy Cloudy a_heat Melting point is below solvent boiling point. Use lower boiling solvent. q_oil->a_heat Heating a_cool Solution is too concentrated. Reheat and add more solvent. q_oil->a_cool Cooling a_fast Rapid cooling trapped impurities. Cool solution more slowly. q_purity->a_fast Yes a_slow Impurity has similar solubility. Try a different solvent system. q_purity->a_slow No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Purification of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of solvent traces from Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.

Troubleshooting Guide: Removing Residual Solvents

Question: I have synthesized this compound and need to remove the reaction solvent. What is the best method?

Answer:

The optimal method for removing residual solvents depends on the specific solvent used, its boiling point, and the physicochemical properties of your compound, this compound. Based on structurally similar compounds, such as ethyl picolinate which has a boiling point of 240-241°C, it is estimated that your product has a high boiling point.[1][2][3] This characteristic is central to selecting an appropriate purification strategy.

Below is a summary of common solvent removal techniques. For a comprehensive list of solvent boiling points, please refer to the data table in the next section.

Method Principle Best For Removing Advantages Disadvantages
Rotary Evaporation Rapid evaporation of solvent under reduced pressure.Solvents with low to moderate boiling points (e.g., Ethyl Acetate, Dichloromethane, THF).Fast, efficient for bulk solvent removal, common lab equipment.Less effective for high-boiling solvents (e.g., DMF, DMSO); may not remove trace amounts.
High-Vacuum Drying Removal of volatile impurities by applying a strong vacuum at ambient or elevated temperature.Trace amounts of low to moderate boiling point solvents.Effective for removing stubborn, trace amounts of solvent.Can be time-consuming; requires a high-vacuum pump.
Aqueous Extraction Partitioning of the compound and solvent between two immiscible liquid phases.High-boiling polar aprotic solvents (e.g., DMF, DMSO) and basic solvents like pyridine.Highly effective for removing water-soluble solvents.Product must be soluble in an organic solvent immiscible with water; can be labor-intensive.
Azeotropic Distillation Adding a co-solvent to form a lower-boiling azeotrope with the solvent to be removed.Water and high-boiling solvents like pyridine.Can effectively remove solvents that are difficult to remove by simple distillation.Requires careful selection of the co-solvent; may require multiple cycles.
Chromatography Separation based on differential partitioning between a mobile and stationary phase.A wide range of solvent impurities, especially when other methods fail.Can achieve very high purity.Can be expensive and time-consuming for large scales; requires method development.

Quantitative Data: Boiling Points of Common Solvents

For effective solvent removal, it is crucial to know the boiling point of the solvent you are trying to remove in relation to the boiling point of your product.

Solvent Boiling Point (°C at 1 atm)
Diethyl ether35
Dichloromethane40
Acetone56
Chloroform61
Methanol65
Tetrahydrofuran (THF)66
Hexane69
Ethyl acetate77
Ethanol78
Acetonitrile82
Toluene111
Pyridine115
N,N-Dimethylformamide (DMF)152
Dimethyl sulfoxide (DMSO)189

Experimental Protocols

Protocol 1: Removal of High-Boiling Solvents (e.g., DMF, DMSO) by Aqueous Extraction

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. To effectively remove DMF or DMSO, multiple washes (e.g., 5 x 10 mL of water for every 5 mL of DMF/DMSO) are recommended.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of Pyridine

Method A: Acidic Wash

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acid Wash: Wash the organic solution with a dilute aqueous acid solution (e.g., 1-2% HCl). This will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Water and Brine Wash: Subsequently, wash with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

Method B: Copper Sulfate Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Copper Sulfate Wash: Wash the organic layer with a 10% aqueous copper sulfate solution. Pyridine will form a complex with copper and partition into the aqueous layer, which will turn a deep blue or purple color. Continue washing until the aqueous layer no longer changes color.

  • Water and Brine Wash: Wash with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer, filter, and concentrate.

Protocol 3: Final Drying by High-Vacuum

  • Initial Solvent Removal: After initial purification (e.g., by extraction and rotary evaporation), place the product in a suitable flask.

  • High-Vacuum Application: Connect the flask to a high-vacuum line and apply vacuum. It is advisable to use a cold trap to protect the pump.

  • Drying: Continue to apply high vacuum until the product reaches a constant weight, indicating that all volatile residues have been removed. Gentle heating can be applied if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: I've used a rotary evaporator, but my NMR spectrum still shows residual solvent peaks. What should I do?

A1: This is a common issue, especially with high-boiling solvents. After initial removal with a rotary evaporator, you should subject your sample to high-vacuum drying for several hours or overnight. For high-boiling point solvents like DMF or DMSO, an aqueous workup (as described in Protocol 1) is a more effective removal method.

Q2: How can I confirm that all residual solvents have been removed to an acceptable level for pharmaceutical applications?

A2: For pharmaceutical applications, residual solvent levels are strictly regulated by guidelines such as the United States Pharmacopeia (USP) <467> and the International Council for Harmonisation (ICH) Q3C.[2] The most common and reliable method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] This technique is highly sensitive and can detect solvents at parts-per-million (ppm) levels.

Q3: Can I use heat to speed up the solvent removal process?

A3: Yes, gentle heating can be used in conjunction with a rotary evaporator or high-vacuum drying to expedite solvent removal. However, you must ensure that your compound, this compound, is thermally stable at the applied temperature to avoid degradation. It is recommended to start with gentle heating (e.g., 30-40°C) and monitor for any signs of decomposition.

Q4: My product seems to be an oil. How can I effectively remove solvent traces?

A4: For oils, it is important to maximize the surface area during high-vacuum drying. This can be achieved by dissolving the oil in a small amount of a volatile solvent (like dichloromethane), coating the inside of the flask, and then evaporating the volatile solvent before applying high vacuum. This creates a thin film from which residual solvents can be more easily removed.

Visualizations

Solvent_Removal_Decision_Tree start Identify Residual Solvent solvent_bp Is the solvent high-boiling (e.g., DMF, DMSO, Pyridine)? start->solvent_bp low_bp_solvent Use Rotary Evaporation solvent_bp->low_bp_solvent No pyridine_check Is the solvent Pyridine? solvent_bp->pyridine_check Yes high_vac Traces remaining? low_bp_solvent->high_vac high_vac_yes High-Vacuum Drying high_vac->high_vac_yes Yes end Solvent Removed high_vac->end No high_vac_yes->end acid_wash Aqueous Acidic or CuSO4 Wash pyridine_check->acid_wash Yes dmf_dmso_check Is the solvent DMF or DMSO? pyridine_check->dmf_dmso_check No acid_wash->low_bp_solvent aqueous_wash Aqueous Extraction dmf_dmso_check->aqueous_wash Yes aqueous_wash->low_bp_solvent

Caption: Decision tree for selecting a solvent removal method.

Aqueous_Extraction_Workflow start Crude Product in High-Boiling Solvent dissolve Dissolve in Water-Immiscible Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer wash_water Wash with Deionized Water (Multiple Times) transfer->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate end Purified Product concentrate->end

Caption: Workflow for aqueous extraction of high-boiling solvents.

References

Validation & Comparative

Comparative Analysis of the NMR Spectra of Pyridine- and Phenyl-Substituted Propanoates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-methyl-2-phenylpropanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate is presented below. Experimental 1H and 13C NMR data for the target compound, Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, and its direct isomers (2-pyridyl and 4-pyridyl) were not available in surveyed scientific literature and spectral databases.

This guide offers a comparative analysis of the NMR spectra of two structurally related propanoate esters: one with a phenyl substituent and another with a pyridinyl substituent. This comparison provides insights into the influence of these aromatic systems on the chemical shifts of neighboring protons and carbons. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of similar molecules.

Performance Comparison: 1H and 13C NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of a phenyl ring with a pyridine ring introduces a heteroatom (nitrogen), which significantly alters the electron distribution in the aromatic ring and, consequently, the chemical shifts of the entire molecule.

¹³C NMR Spectral Data Comparison

The following table summarizes the ¹³C NMR chemical shifts for Ethyl 2-methyl-2-phenylpropanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

Compound Carbon Atom Chemical Shift (δ, ppm)
Ethyl 2-methyl-2-phenylpropanoate Carbonyl (C=O)176.6
Quaternary (C-CH₃)46.8
Phenyl C1 (ipso)144.5
Phenyl C2, C6 (ortho)126.1
Phenyl C3, C5 (meta)128.4
Phenyl C4 (para)127.0
Methylene (-OCH₂)61.1
Methyl (-CH₃)25.0
Ethyl Methyl (-OCH₂CH₃)14.1
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Carbonyl (C=O, ketone)194.3
Carbonyl (C=O, ester)167.7
Pyridinyl C4 (ipso)142.1
Pyridinyl C2, C6151.3
Pyridinyl C3, C5121.7
Methylene (-CH₂CO)46.0
Methylene (-OCH₂)61.2
Ethyl Methyl (-OCH₂CH₃)14.3

Note: Data for Ethyl 2-methyl-2-phenylpropanoate is from SpectraBase. Data for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate is from a cited research article.

¹H NMR Spectral Data Comparison
Compound Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate Pyridinyl H2, H68.82d5.9
Pyridinyl H3, H57.80d5.9
Methylene (-CH₂CO)4.23s-
Methylene (-OCH₂)4.11dd7.1, 14.2
Ethyl Methyl (-OCH₂CH₃)1.16t7.1

Note: Data for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate is from a cited research article.

Experimental Protocols

General Procedure for Acquiring ¹H and ¹³C NMR Spectra

The following is a general protocol for the acquisition of NMR spectra for small organic molecules.

Sample Preparation:

  • Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound and its reactivity. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[2][3]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, a water-soluble standard like DSS or TSP may be used.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher) is used.

  • ¹H NMR:

    • A sufficient number of scans (typically 8 to 64) are acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds between pulses is commonly used.

  • ¹³C NMR:

    • A larger number of scans is required compared to ¹H NMR due to the lower sensitivity.

    • Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard.

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualization of Structural Differences

The key structural difference between the compared molecules lies in the aromatic ring directly attached to the propanoate backbone. This difference is the primary determinant of the variations observed in their NMR spectra.

Caption: A diagram illustrating the key structural differences between Ethyl 2-methyl-2-phenylpropanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

The presence of the electron-withdrawing nitrogen atom in the pyridine ring of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate causes a downfield shift of the adjacent aromatic protons and carbons compared to the phenyl protons and carbons in Ethyl 2-methyl-2-phenylpropanoate. The additional ketone group in the pyridinyl compound also significantly influences the chemical shifts of the neighboring methylene group. This diagram helps to visualize the connectivity and the key functional groups that dictate the observed NMR spectral features.

References

Mass Spectrometry of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate against its core structural components: the ethyl propanoate group and the pyridine ring. Due to the absence of direct experimental mass spectra for this compound in the public domain, this guide leverages data from analogous compounds to predict its fragmentation behavior, offering a valuable resource for the identification and characterization of this molecule.

Predicted and Comparative Fragmentation Data

The mass spectrum of this compound is anticipated to be a composite of the fragmentation patterns characteristic of its ethyl propanoate and pyridine moieties. The following table summarizes the predicted major fragments for the target compound and compares them with the known fragmentation patterns of ethyl propionate and pyridine.

m/z Proposed Fragment Ion Predicted for this compound Observed in Ethyl Propionate [1][2][3]Observed in Pyridine [4][5]Fragment Structure
193[M]⁺Molecular Ion--[C₁₁H₁₅NO₂]⁺
164[M - C₂H₅]⁺Loss of ethyl radical--[C₉H₁₀NO₂]⁺
148[M - OCH₂CH₃]⁺Loss of ethoxy radical--[C₉H₁₀NO]⁺
120[M - COOC₂H₅]⁺Loss of ethyl carboxylate radical--[C₈H₁₀N]⁺
106[C₇H₈N]⁺Pyridine with ethyl group--[C₇H₈N]⁺
79[C₅H₅N]⁺Pyridine ring-Present[C₅H₅N]⁺
78[C₅H₄N]⁺Pyridinium cation-Present[C₅H₄N]⁺
57[C₃H₅O]⁺Propionyl cationPresent-[CH₃CH₂CO]⁺
29[C₂H₅]⁺Ethyl cationPresent-[CH₃CH₂]⁺

Experimental Protocols

To acquire the mass spectrum of this compound, a standard procedure using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is recommended.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): A quadrupole, time-of-flight (TOF), or ion trap mass analyzer equipped with an electron ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 20 - 400

Sample Preparation:

A dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared. A 1 µL aliquot of the sample is injected into the GC-MS system.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway Predicted Fragmentation of this compound M [C₁₁H₁₅NO₂]⁺˙ m/z = 193 Molecular Ion F1 [C₉H₁₀NO₂]⁺ m/z = 164 M->F1 - •C₂H₅ F2 [C₉H₁₀NO]⁺ m/z = 148 M->F2 - •OC₂H₅ F3 [C₈H₁₀N]⁺ m/z = 120 M->F3 - •COOC₂H₅ F4 [C₇H₈N]⁺ m/z = 106 F3->F4 - CH₂ F5 [C₅H₅N]⁺˙ m/z = 79 F3->F5 - C₃H₅

Caption: Predicted major fragmentation pathways of this compound.

References

A Comparative Analysis of Pyridin-2-yl and Pyridin-3-yl Propanoate Reactivity: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric compounds is paramount for optimizing reaction conditions and predicting molecular behavior. This guide provides a detailed comparison of the reactivity of pyridin-2-yl propanoate and pyridin-3-yl propanoate, focusing on the electronic and steric factors that differentiate these two key building blocks. While direct comparative kinetic studies are not extensively available in the current literature, this guide synthesizes established principles of organic chemistry and available data to provide a robust predictive analysis of their relative reactivity.

Probing Reactivity: The Influence of Nitrogen Placement

The position of the nitrogen atom within the pyridine ring is the primary determinant of the distinct reactivity profiles of pyridin-2-yl and pyridin-3-yl propanoate. The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) on the ring. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Consequently, the carbonyl carbon of the propanoate group in the pyridin-2-yl isomer experiences a greater electron deficiency compared to the pyridin-3-yl isomer. This heightened electrophilicity in the 2-substituted ester renders it more susceptible to nucleophilic attack.

In contrast, for electrophilic aromatic substitution on the pyridine ring, the ring is generally deactivated by the electron-withdrawing nature of the nitrogen atom. Reactions typically favor the meta position (3- and 5-).

Hydrolysis and Nucleophilic Acyl Substitution

The hydrolysis of esters is a critical reaction in both synthetic and biological contexts. The rate of hydrolysis is significantly influenced by the electrophilicity of the carbonyl carbon. Given the stronger electron-withdrawing effect of the nitrogen at the 2-position, it is anticipated that pyridin-2-yl propanoate will undergo hydrolysis at a faster rate than pyridin-3-yl propanoate under both acidic and basic conditions. This principle extends to other nucleophilic acyl substitution reactions.

While specific experimental rate constants for the hydrolysis of these two compounds are not readily found in the literature, a comparative kinetic analysis would provide invaluable quantitative data. A proposed experimental workflow for such a study is outlined below.

Spectroscopic and Physicochemical Properties

The electronic differences between the two isomers are also reflected in their spectroscopic and physical properties.

PropertyPyridin-2-yl Propanoate (or related derivatives)Pyridin-3-yl Propanoate (or related derivatives)Reference
Molecular Formula C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol
¹H NMR Protons on the pyridine ring, particularly the proton at the 6-position, are expected to be shifted further downfield due to the proximity of the electron-withdrawing nitrogen.Protons on the pyridine ring will experience a less pronounced downfield shift compared to the 2-isomer.
¹³C NMR The carbonyl carbon is expected to have a more downfield chemical shift, indicating greater deshielding.The carbonyl carbon will be more shielded compared to the 2-isomer.
IR Spectroscopy The C=O stretching frequency is expected to be at a higher wavenumber due to the increased double bond character resulting from the electron-withdrawing nature of the 2-pyridyl group.The C=O stretching frequency will be at a slightly lower wavenumber compared to the 2-isomer.

Experimental Protocols

Synthesis of Pyridin-2-yl and Pyridin-3-yl Propanoate

The synthesis of these esters can be achieved through standard esterification procedures, such as the reaction of the corresponding pyridinol with propionyl chloride or propionic anhydride in the presence of a base, or via a Fischer esterification of the pyridinol with propionic acid and a strong acid catalyst.

Example Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [1][2]

This protocol describes a related compound but illustrates a common synthetic strategy.

  • Reaction Setup: In a round-bottom flask, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.

  • Catalyst Addition: A catalytic amount of trifluoromethanesulfonic acid is added dropwise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated under reflux in an oil bath at 120-160°C for 16-20 hours under a nitrogen atmosphere.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by washing with an organic solvent and recrystallization to yield the final product.

Proposed Experimental Workflow for Comparative Hydrolysis Kinetics

To quantitatively compare the reactivity of pyridin-2-yl propanoate and pyridin-3-yl propanoate, a kinetic study of their hydrolysis can be performed.

G cluster_prep Sample Preparation cluster_reaction Kinetic Runs cluster_analysis Analysis cluster_comparison Data Comparison prep1 Prepare stock solutions of pyridin-2-yl propanoate and pyridin-3-yl propanoate in a suitable organic solvent (e.g., acetonitrile). react1 Initiate hydrolysis by adding a small aliquot of the ester stock solution to the temperature-controlled buffer solution. prep1->react1 prep2 Prepare buffer solutions at different pH values (e.g., acidic, neutral, basic). prep2->react1 react2 Withdraw aliquots at specific time intervals. react1->react2 react3 Quench the reaction immediately (e.g., by adding a strong acid or base to stop further hydrolysis). react2->react3 analysis1 Analyze the concentration of the propanoate ester or the pyridinol product at each time point using HPLC or UV-Vis spectroscopy. react3->analysis1 analysis2 Plot concentration versus time. analysis1->analysis2 analysis3 Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln[ester] vs. time. analysis2->analysis3 comp1 Compare the k_obs values for pyridin-2-yl propanoate and pyridin-3-yl propanoate at each pH. analysis3->comp1

Proposed workflow for comparative hydrolysis kinetics.

Logical Relationship of Reactivity

The underlying principle governing the differential reactivity is the electronic influence of the pyridine nitrogen. This can be visualized as a logical flow.

G cluster_2yl Pyridin-2-yl cluster_3yl Pyridin-3-yl N_pos Position of Nitrogen in Pyridine Ring e_effect_2 Stronger Electron- Withdrawing Effect N_pos->e_effect_2 e_effect_3 Weaker Electron- Withdrawing Effect N_pos->e_effect_3 carbonyl_2 More Electrophilic Carbonyl Carbon e_effect_2->carbonyl_2 reactivity_2 Higher Reactivity towards Nucleophilic Attack (e.g., Hydrolysis) carbonyl_2->reactivity_2 carbonyl_3 Less Electrophilic Carbonyl Carbon e_effect_3->carbonyl_3 reactivity_3 Lower Reactivity towards Nucleophilic Attack (e.g., Hydrolysis) carbonyl_3->reactivity_3

Influence of nitrogen position on ester reactivity.

Conclusion

References

Validation of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two proposed synthetic routes for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a valuable building block in medicinal chemistry. The performance of these routes is compared against a well-established synthesis of a structurally related α-aryl propanoate, Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, the ethyl ester of Naproxen. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from analogous reactions found in the literature.

Comparative Analysis of Synthetic Routes

Two primary strategies are proposed for the synthesis of this compound:

  • Route A: Palladium-Catalyzed α-Arylation. This approach involves the direct coupling of an ester enolate with an aryl halide.

  • Route B: Heck Reaction followed by Carbonylation. This two-step sequence involves the formation of a vinylpyridine intermediate, which is then carbonylated to the desired product.

The benchmark for comparison is the synthesis of Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate via Fischer esterification of Naproxen.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the proposed and benchmark synthetic routes, with data extrapolated from analogous reactions in the literature.

Parameter Route A: α-Arylation Route B: Heck Reaction & Carbonylation Benchmark: Naproxen Ethyl Ester Synthesis
Starting Materials Ethyl isobutyrate, 3-Bromopyridine3-Bromopyridine, Isobutylene, Carbon Monoxide, Ethanol(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen), Ethanol
Key Reactions Pd-catalyzed α-arylation1. Pd-catalyzed Heck reaction2. Pd-catalyzed carbonylationFischer Esterification
Catalyst/Reagent Pd(OAc)₂, Phosphine ligand, LiHMDS1. Pd(OAc)₂, PPh₃2. PdCl₂(PPh₃)₂H₂SO₄
Solvent Toluene or Dioxane1. DMF or Acetonitrile2. EthanolEthanol
Reaction Temp. 80-110 °C1. 80-120 °C2. 100-120 °C80 °C
Reaction Time 12-24 h1. 12-24 h2. 12-24 h2-4 h
Reported Yield (Analogous) 79-86% (for Naproxen & Flurbiprofen esters)[1]Step 1: ~70-80%Step 2: ~60-70%Overall: ~42-56%84%[2]
Purity (Typical) >95% (after chromatography)>95% (after chromatography)>98% (after crystallization)

Experimental Protocols

Detailed methodologies for the key reactions in each proposed route and the benchmark synthesis are provided below. These protocols are adapted from established procedures for similar transformations.

Route A: Palladium-Catalyzed α-Arylation of Ethyl Isobutyrate

This protocol is based on the palladium-catalyzed α-arylation of esters with aryl bromides.[1]

Materials:

  • Ethyl isobutyrate

  • 3-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-tert-butylphosphine ligand

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Add anhydrous toluene, followed by 3-bromopyridine (1.0 eq).

  • In a separate flask, prepare the lithium enolate of ethyl isobutyrate by adding LiHMDS (1.2 eq) to a solution of ethyl isobutyrate (1.2 eq) in anhydrous toluene at -78 °C and allowing it to warm to room temperature.

  • Transfer the enolate solution to the reaction flask containing the palladium catalyst and 3-bromopyridine.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Heck Reaction and Carbonylation

This two-step protocol is based on the Mizoroki-Heck reaction[3][4] and subsequent palladium-catalyzed carbonylation of the resulting vinylarene.[5]

Step 1: Heck Reaction of 3-Bromopyridine with Isobutylene

Materials:

  • 3-Bromopyridine

  • Isobutylene (gas or condensed liquid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or Acetonitrile

  • High-pressure reaction vessel (autoclave)

Procedure:

  • To a high-pressure vessel, add Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), 3-bromopyridine (1.0 eq), and anhydrous DMF.

  • Seal the vessel and purge with an inert gas.

  • Introduce isobutylene (1.5-2.0 eq) into the vessel.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling, carefully vent the excess isobutylene.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain 3-(2-methylprop-1-en-1-yl)pyridine.

Step 2: Carbonylation of 3-(2-methylprop-1-en-1-yl)pyridine

Materials:

  • 3-(2-methylprop-1-en-1-yl)pyridine

  • Carbon monoxide (CO) gas

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Ethanol (anhydrous)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure vessel, dissolve 3-(2-methylprop-1-en-1-yl)pyridine (1.0 eq) and PdCl₂(PPh₃)₂ (2 mol%) in anhydrous ethanol.

  • Seal the vessel, purge with CO, and then pressurize with CO (20-40 bar).

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • After cooling and venting the CO, concentrate the reaction mixture.

  • Purify the residue by column chromatography to yield this compound.

Benchmark Synthesis: Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

This protocol follows a standard Fischer esterification procedure.[2][6]

Materials:

  • (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen)

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • 1% Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve Naproxen (1.0 eq) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1 ml per 4 mmol of Naproxen).

  • Reflux the mixture at 80 °C for 2-4 hours with stirring.

  • Cool the reaction mixture and quench by adding dichloromethane and 1% NaOH solution.

  • Separate the organic layer, wash with water, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The resulting residue can be purified by column chromatography or recrystallization to yield Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate.

Visualizations

Logical Workflow for Synthesis Route Selection

Synthesis_Selection Target This compound RouteA Route A: α-Arylation Target->RouteA RouteB Route B: Heck/Carbonylation Target->RouteB Benchmark Benchmark: Naproxen Ethyl Ester Target->Benchmark Comparison Comparative Analysis RouteA->Comparison RouteB->Comparison Benchmark->Comparison Conclusion Optimal Route Selection Comparison->Conclusion

Caption: A flowchart illustrating the decision-making process for selecting an optimal synthesis route.

Experimental Workflow: Route A (α-Arylation)

Route_A_Workflow cluster_prep Enolate Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification start_enolate Ethyl Isobutyrate + LiHMDS enolate Lithium Enolate start_enolate->enolate reaction Heat (80-110°C) enolate->reaction start_coupling 3-Bromopyridine + Pd(OAc)₂/Ligand start_coupling->reaction quench Quench (NH₄Cl) reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step workflow for the Palladium-Catalyzed α-Arylation synthesis.

Experimental Workflow: Route B (Heck Reaction & Carbonylation)

Route_B_Workflow cluster_heck Heck Reaction cluster_carbonylation Carbonylation start_heck 3-Bromopyridine + Isobutylene heck_reaction Pd(OAc)₂ / PPh₃ start_heck->heck_reaction vinylpyridine 3-(2-methylprop-1-en-1-yl)pyridine heck_reaction->vinylpyridine start_carb Vinylpyridine + CO + EtOH vinylpyridine->start_carb carb_reaction PdCl₂(PPh₃)₂ start_carb->carb_reaction product Final Product carb_reaction->product

Caption: Sequential workflow for the Heck Reaction followed by Carbonylation synthesis.

References

A Comparative Guide to Analytical Standards of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and qualification of pharmaceutical compounds. This guide provides a comparative overview of the analytical standards available for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate (CAS No. 120690-70-2), a key chemical intermediate. Due to the limited public availability of Certificates of Analysis (CoA), this guide presents a representative comparison based on information from various suppliers, supplemented with detailed, plausible experimental protocols for its analysis.

Comparison of Commercially Available Standards

Supplier Product Number Purity Specification Format Notes
Capot Chemical 81900≥ 98%Solid/PowderProvides 1H-NMR and HPLC data upon request.[1]
Sigma-Aldrich AABH97D27312Not specifiedSolid/PowderListed as an analytical standard.[2]
BLDpharm BD136994≥ 98%Solid/PowderStates that a Certificate of Analysis is provided with each product.
CymitQuimica 54-OR1004514≥ 95%Solid/Powder

Alternative Analytical Standards

For applications requiring an alternative standard for method validation or as an internal standard, researchers might consider a structurally similar compound. An example of a potential alternative is Ethyl 2-methyl-2-(pyridin-2-yl)propanoate . While not a direct substitute for all applications, its similar chemical properties make it a candidate for certain analytical method development and validation studies. It is crucial to verify the suitability of any alternative standard for the specific analytical method.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate analysis of pharmaceutical compounds. Below are representative experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity determination and quantitative Nuclear Magnetic Resonance (qNMR) for potency assignment.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for the separation and quantification of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Gradient Program:

      • 0-2 min: 10% Acetonitrile

      • 2-15 min: 10% to 90% Acetonitrile

      • 15-18 min: 90% Acetonitrile

      • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Potency Determination

qNMR is a primary analytical method that can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for quantitative analysis of small molecules).

  • Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: At least 3 seconds.

Data Processing and Calculation:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Analytical Workflow and Comparison

To better illustrate the processes and comparisons involved in utilizing analytical standards, the following diagrams are provided.

G cluster_0 Quality Control Workflow for an Analytical Standard raw_material Raw Material Synthesis purification Purification (e.g., Crystallization, Chromatography) raw_material->purification characterization Structural Characterization (NMR, MS) purification->characterization purity_analysis Purity Analysis (HPLC, GC) characterization->purity_analysis potency_assignment Potency Assignment (qNMR, Mass Balance) purity_analysis->potency_assignment coa_generation Certificate of Analysis Generation potency_assignment->coa_generation packaging Packaging and Storage coa_generation->packaging

Workflow for Analytical Standard Certification

G cluster_1 Comparison of Key Quality Attributes for Analytical Standards standard_a Standard A (e.g., Capot) Purity: ≥ 98% Method: HPLC, 1H-NMR CoA: Available on request standard_b Standard B (e.g., CymitQuimica) Purity: ≥ 95% Method: Not specified CoA: Not readily available standard_c Ideal Certified Reference Material (CRM) Purity: 99.8% (with uncertainty) Method: Multiple independent methods CoA: Comprehensive, with traceability

Illustrative Comparison of Analytical Standards

References

Comparative Analysis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate and its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate and its commercially available alternative, Ethyl 2-methyl-2-(pyridin-2-YL)propanoate. Due to a lack of available experimental data for the pyridin-3-yl isomer, this guide presents predicted characterization data alongside the experimental data for the pyridin-2-yl analogue to facilitate informed decisions in research and development.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available and predicted physicochemical and spectroscopic data for this compound and the experimental data for Ethyl 2-methyl-2-(pyridin-2-YL)propanoate.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)Ethyl 2-methyl-2-(pyridin-2-YL)propanoate (Experimental)[1]
Molecular FormulaC₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight193.24 g/mol 193.24 g/mol
AppearanceColorless to pale yellow oil-
Boiling PointNot availableNot available
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)-

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsThis compound (Predicted Chemical Shift, δ ppm)Ethyl 2-methyl-2-(pyridin-2-YL)propanoate (Predicted Chemical Shift, δ ppm)
Pyridine-H~8.6 (s, 1H), ~7.8 (d, 1H), ~7.4 (dd, 1H), ~8.5 (d, 1H)~8.6 (d, 1H), ~7.7 (t, 1H), ~7.2 (d, 1H), ~7.5 (t, 1H)
-OCH₂CH₃~4.2 (q, 2H)~4.2 (q, 2H)
-C(CH₃)₂~1.6 (s, 6H)~1.6 (s, 6H)
-OCH₂CH₃~1.2 (t, 3H)~1.2 (t, 3H)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonThis compound (Predicted Chemical Shift, δ ppm)Ethyl 2-methyl-2-(pyridin-2-YL)propanoate (Predicted Chemical Shift, δ ppm)
C=O~175~176
Pyridine-C~150, ~148, ~137, ~134, ~123~160, ~149, ~136, ~123, ~122
-C(CH₃)₂~45~47
-OCH₂CH₃~61~61
-C(CH₃)₂~25~25
-OCH₂CH₃~14~14

Table 4: Predicted Mass Spectrometry Data

IonThis compound (Predicted m/z)Ethyl 2-methyl-2-(pyridin-2-YL)propanoate (Predicted m/z)
[M+H]⁺194.1125194.1125
[M+Na]⁺216.0944216.0944
Key Fragments120.0808 (M-COOEt)⁺, 93.0549 (Pyridyl-C(CH₃)₂)⁺120.0808 (M-COOEt)⁺, 93.0549 (Pyridyl-C(CH₃)₂)⁺

Experimental Protocols

A general procedure for the synthesis of ethyl 2-methyl-2-arylpropanoates is outlined below. This can be adapted for the synthesis of both this compound and its pyridin-2-yl isomer.

Synthesis of Ethyl 2-methyl-2-arylpropanoate

  • Esterification of the corresponding pyridineacetic acid:

    • To a solution of the respective pyridylacetic acid hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl pyridylacetate.

  • α-Methylation:

    • To a solution of the crude ethyl pyridylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl iodide (2.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-methyl-2-pyridylpropanoate.

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Ethyl 2-methyl-2-pyridylpropanoates.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_data_analysis Data Analysis start Pyridylacetic Acid esterification Esterification (EtOH, SOCl₂) start->esterification methylation α,α-Dimethylation (LDA, MeI) esterification->methylation product Ethyl 2-methyl-2-pyridylpropanoate methylation->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Structural Elucidation & Purity Assessment nmr->analysis ms->analysis ir->analysis

Caption: Synthetic and analytical workflow.

References

A Comparative Guide to the FTIR Analysis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. It is intended for researchers, scientists, and drug development professionals who are working with this compound or similar pyridine-containing esters. The guide offers a comparison with related molecules to aid in spectral interpretation and provides a standard experimental protocol for acquiring FTIR data.

Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000Medium-WeakAromatic C-H stretch (pyridine ring)[1]
~2980-2900MediumAliphatic C-H stretch (ethyl and methyl groups)[2]
~1735StrongC=O stretch (ester carbonyl)[3][4]
~1600, ~1580, ~1475, ~1435Medium-WeakC=C and C=N ring stretching (pyridine ring)[1][5]
~1450MediumC-H bending (methyl and methylene groups)
~1240StrongAsymmetric C-O-C stretch (ester)[3][4]
~1100StrongSymmetric C-O-C stretch (ester)[4]
~700-800Medium-StrongC-H out-of-plane bending (pyridine ring substitution pattern)[5]

Comparative Spectral Analysis

To understand the FTIR spectrum of this compound, it is useful to compare its predicted absorptions with the known spectra of simpler, related molecules.

  • Ethyl Acetate: As a simple ethyl ester, ethyl acetate exhibits a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and strong C-O stretching bands between 1250 and 1050 cm⁻¹.[4] These features are expected to be prominent in the spectrum of the target molecule.

  • Pyridine: The pyridine ring contributes characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C and C=N ring stretching bands in the 1600-1400 cm⁻¹ region.[1][5] The specific pattern of C-H out-of-plane bending bands in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the pyridine ring.

The spectrum of this compound will therefore be a composite of these characteristic absorptions, with the strong ester bands being the most prominent features, complemented by the distinct, though weaker, bands of the pyridine ring.

Experimental Protocol for FTIR Analysis

The following is a standard protocol for obtaining a high-quality FTIR spectrum of a liquid or solid organic compound like this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (recommended for ease of use and minimal sample preparation) or salt plates (NaCl or KBr) for thin film analysis.

Sample Preparation:

  • Using an ATR accessory:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the sample (a single drop for a liquid or a few milligrams for a solid) directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Using salt plates (for liquids):

    • Place one to two drops of the liquid sample onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the salt plates in the spectrometer's sample holder.

    • Collect the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

Data Processing:

  • The acquired spectrum should be displayed in terms of transmittance or absorbance.

  • Perform a background subtraction using the previously recorded background spectrum.

  • Identify and label the major absorption peaks.

  • Compare the peak positions with known correlation charts and the predicted values in the table above to assign the functional groups.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of an organic compound.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_rep Reporting start Start sample_prep Prepare Sample (ATR or Thin Film) start->sample_prep background Record Background Spectrum start->background collect_spectrum Collect Sample Spectrum sample_prep->collect_spectrum subtract_bg Background Subtraction background->subtract_bg collect_spectrum->subtract_bg peak_picking Identify & Label Peaks subtract_bg->peak_picking assign_peaks Assign Functional Groups peak_picking->assign_peaks comparison Compare with Reference Spectra assign_peaks->comparison report Generate Report comparison->report end End report->end

Caption: Workflow for FTIR analysis of an organic compound.

References

Comparative Analysis of Ethyl 2-methyl-2-pyridylpropanoate Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the availability of direct comparative studies on the isomers of Ethyl 2-methyl-2-pyridylpropanoate. While the existence of positional isomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) and the potential for enantiomers are recognized, a lack of published experimental data prevents a thorough, side-by-side comparison of their physicochemical properties and biological activities.

This guide synthesizes the limited information available on the known isomers and outlines general methodologies that could be employed for their synthesis and characterization, providing a framework for future research in this area.

Physicochemical Properties

Table 1: Calculated Physicochemical Properties of Ethyl 2-methyl-2-pyridylpropanoate Isomers

PropertyEthyl 2-methyl-2-(2-pyridyl)propanoateEthyl 2-methyl-2-(3-pyridyl)propanoateEthyl 2-methyl-2-(4-pyridyl)propanoate
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [1]193.24 g/mol 193.24 g/mol
IUPAC Name ethyl 2-methyl-2-pyridin-2-ylpropanoate[1]ethyl 2-methyl-2-pyridin-3-ylpropanoateethyl 2-methyl-2-pyridin-4-ylpropanoate
CAS Number 20092-97-1Not Available205044-48-0[2]
Calculated XLogP3 2.1[1]Not Available2.1
Hydrogen Bond Donor Count 0[1]Not Available0
Hydrogen Bond Acceptor Count 3[1]Not Available3
Rotatable Bond Count 4[1]Not Available4

Note: The data for the 3-pyridyl and 4-pyridyl isomers are largely unavailable or based on calculations due to a lack of experimental studies.

Experimental Protocols

Detailed experimental protocols for the synthesis and comparative analysis of all three positional isomers are not available in a single source. However, general synthetic routes for related 2-arylpropanoic acids can be adapted.

General Synthesis of Positional Isomers

The synthesis of Ethyl 2-methyl-2-pyridylpropanoate isomers can be conceptually approached through the alkylation of a pyridylacetic acid ester. The general workflow would involve the deprotonation of the α-carbon of the corresponding ethyl pyridylacetate followed by methylation.

G cluster_synthesis General Synthetic Workflow Start Ethyl Pyridylacetate (2-, 3-, or 4-isomer) Base Strong Base (e.g., LDA, NaH) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Methylation Methylating Agent (e.g., Methyl Iodide) Enolate->Methylation Nucleophilic Attack Product Ethyl 2-methyl-2-pyridylpropanoate (Racemic Mixture) Methylation->Product G cluster_separation Chiral Separation Workflow Racemate Racemic Mixture of Ethyl 2-methyl-2-pyridylpropanoate ChiralColumn Chiral Stationary Phase (e.g., derivatized cellulose or amylose) Racemate->ChiralColumn Injection Separation High-Performance Liquid Chromatography (HPLC) ChiralColumn->Separation Enantiomers Separated Enantiomers (R- and S-isomers) Separation->Enantiomers Elution

References

A Comparative Guide to the Structural Confirmation of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a novel compound, against its known isomer, Ethyl 2-methyl-2-(pyridin-2-yl)propanoate. Due to the limited availability of experimental data for the 3-pyridyl isomer, this document outlines a proposed synthetic route and predicted analytical data, offering a framework for its synthesis and characterization.

Introduction

Pyridylpropanoate derivatives are significant scaffolds in medicinal chemistry. While the properties and synthesis of the pyridin-2-yl isomer are documented, the pyridin-3-yl analogue remains largely unexplored. This guide details the necessary experimental protocols for the synthesis and structural elucidation of this compound, and presents a comparative summary of its expected and known analytical data against the pyridin-2-yl isomer.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the known data for Ethyl 2-methyl-2-(pyridin-2-yl)propanoate and the predicted data for the target compound, this compound.

Table 1: Physicochemical Properties

PropertyEthyl 2-methyl-2-(pyridin-2-yl)propanoate (Known)This compound (Predicted)
Molecular FormulaC₁₁H₁₅NO₂[1]C₁₁H₁₅NO₂
Molecular Weight193.24 g/mol [1]193.24 g/mol
AppearanceColorless to light yellow oilColorless to light yellow oil
Boiling PointNot reportedExpected to be similar to the 2-pyridyl isomer
logP1.83 (Calculated)[1]Expected to be similar to the 2-pyridyl isomer

Table 2: Spectroscopic Data Comparison

TechniqueEthyl 2-methyl-2-(pyridin-2-yl)propanoate (Known/Expected)This compound (Predicted)
¹H NMR δ (ppm): ~8.5 (d, 1H, Py-H6), ~7.6 (t, 1H, Py-H4), ~7.2 (d, 1H, Py-H3), ~7.1 (t, 1H, Py-H5), 4.1 (q, 2H, -OCH₂CH₃), 1.5 (s, 6H, -C(CH₃)₂), 1.2 (t, 3H, -OCH₂CH₃)δ (ppm): ~8.6 (s, 1H, Py-H2), ~8.5 (d, 1H, Py-H6), ~7.7 (d, 1H, Py-H4), ~7.3 (t, 1H, Py-H5), 4.1 (q, 2H, -OCH₂CH₃), 1.5 (s, 6H, -C(CH₃)₂), 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~175 (-C=O), ~160 (Py-C2), ~149 (Py-C6), ~136 (Py-C4), ~123 (Py-C3), ~122 (Py-C5), ~61 (-OCH₂), ~45 (-C(CH₃)₂), ~25 (-C(CH₃)₂), ~14 (-CH₃)δ (ppm): ~175 (-C=O), ~150 (Py-C2), ~148 (Py-C6), ~138 (Py-C4), ~135 (Py-C3), ~123 (Py-C5), ~61 (-OCH₂), ~45 (-C(CH₃)₂), ~25 (-C(CH₃)₂), ~14 (-CH₃)
IR (cm⁻¹) ~2980 (C-H), ~1730 (C=O, ester), ~1590, 1470, 1430 (C=C, C=N, pyridine ring)~2980 (C-H), ~1730 (C=O, ester), ~1600, 1480, 1420 (C=C, C=N, pyridine ring)
MS (EI) m/z (%): 193 (M⁺), 120 ([M-COOEt]⁺), 93 (pyridinium fragment)m/z (%): 193 (M⁺), 120 ([M-COOEt]⁺), 93 (pyridinium fragment)

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is based on the alkylation of a pyridylacetate precursor.

  • Esterification of 3-Pyridylacetic Acid:

    • Suspend 3-pyridylacetic acid hydrochloride in ethanol.

    • Add a solution of potassium hydroxide in ethanol to neutralize the hydrochloride and catalyze the esterification.

    • Stir the reaction mixture until it becomes homogeneous, then filter to remove the potassium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 3-pyridylacetate.

  • α,α-Dimethylation:

    • To a solution of ethyl 3-pyridylacetate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (-78 °C to 0 °C) to generate the enolate.

    • Add methyl iodide (CH₃I) in excess to the enolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Repeat the deprotonation and methylation steps to achieve dimethylation.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Structural Confirmation Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

    • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of the ethyl, dimethyl, and pyridin-3-yl groups and their connectivity.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

    • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands for the functional groups, such as the C=O stretch of the ester and the C=C/C=N stretches of the pyridine ring.

  • Mass Spectrometry (MS):

    • Technique: Use Electron Ionization (EI) mass spectrometry.

    • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

    • Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to confirm the presence of key structural fragments.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G start Start: Synthesize Ethyl 2-methyl-2-(pyridin-3-yl)propanoate purification Purification (Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Comprehensive Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation alt_synthesis Alternative: Compare with Ethyl 2-methyl-2-(pyridin-2-yl)propanoate (Known Compound) data_analysis->alt_synthesis

Caption: Workflow for Synthesis and Structural Confirmation.

This comprehensive guide provides the necessary theoretical and practical framework for researchers to successfully synthesize, characterize, and confirm the structure of this compound, facilitating further investigation into its potential applications.

References

A Comparative Guide to the Elemental Analysis of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the theoretical and expected experimental elemental analysis data for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. It is intended for researchers, scientists, and professionals in drug development who require accurate compositional analysis for compound verification and purity assessment. The guide outlines the theoretical elemental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) and compares them with established acceptable tolerances for experimental data obtained through combustion analysis.

Data Presentation: Elemental Composition

The elemental composition of a pure organic compound is a fundamental characteristic used to confirm its identity and purity. For this compound, with the chemical formula C₁₁H₁₅NO₂, the theoretical percentages of Carbon, Hydrogen, and Nitrogen have been calculated. The following table contrasts these theoretical values with the generally accepted tolerance for experimental results from CHN elemental analyzers.[1][2][3] It is standard practice for experimentally determined values to be within ±0.4% of the theoretical values to be considered a good match.[1][2][3]

For comparative purposes, this guide also includes the theoretical elemental composition of a structurally related isomer, 3,4-Methylenedioxymethamphetamine (MDMA), which shares the same molecular formula (C₁₁H₁₅NO₂).[4][5] This highlights that while elemental analysis is a powerful tool for verifying composition, it does not distinguish between isomers. Therefore, it should be used in conjunction with other analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography for complete structural elucidation.

CompoundMolecular FormulaElementTheoretical %Acceptable Experimental Range (%)
This compound C₁₁H₁₅NO₂Carbon68.3767.97 - 68.77
Hydrogen7.827.42 - 8.22
Nitrogen7.256.85 - 7.65
3,4-Methylenedioxymethamphetamine (MDMA)C₁₁H₁₅NO₂Carbon68.3767.97 - 68.77
Hydrogen7.827.42 - 8.22
Nitrogen7.256.85 - 7.65

Experimental Protocol: CHN Combustion Analysis

The determination of the elemental composition of organic compounds is most commonly achieved through combustion analysis using a CHN elemental analyzer.[6][7][8] This method is a reliable and cost-effective technique for assessing the purity and chemical composition of a wide range of samples.[8][9]

Principle:

The fundamental principle of CHN analysis involves the complete and instantaneous oxidation of the sample through "flash combustion" in an oxygen-rich environment at high temperatures (around 1000°C).[6][10] This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).[10]

Instrumentation:

A typical CHN analyzer consists of a combustion furnace, a reduction furnace, separation columns, and thermal conductivity detectors.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) is placed in a tin or silver capsule. The sample must be homogeneous and free of contaminants and moisture to ensure reliable results.[8]

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace. The presence of excess oxygen ensures complete conversion of the sample into its elemental gases (CO₂, H₂O, and N₂).

  • Reduction and Separation: The resulting gas mixture is then passed through a reduction furnace containing heated copper to remove any excess oxygen and convert nitrogen oxides to dinitrogen gas. The gases are then passed through a series of columns that separate the CO₂, H₂O, and N₂.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector. The detector response is proportional to the concentration of the respective gas.

  • Data Analysis: The instrument's software, calibrated with known standards, calculates the percentage of each element present in the original sample based on the detector signals and the initial sample weight.

Workflow for Elemental Analysis

The following diagram illustrates the typical workflow of a CHN elemental analysis experiment, from sample preparation to data acquisition and analysis.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Homogeneous Sample Weighing Accurate Weighing (1-3 mg) Sample->Weighing Encapsulation Encapsulation (Tin/Silver Foil) Weighing->Encapsulation Combustion Combustion (~1000°C, O₂) Encapsulation->Combustion Reduction Reduction (Heated Copper) Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Signal Detector Signal (CO₂, H₂O, N₂) Detection->Signal Calculation Calculation of %C, %H, %N Signal->Calculation Report Final Report Calculation->Report

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide for the safe handling and disposal of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, a pyridine derivative commonly used in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information from SDSs of structurally similar pyridine compounds. Researchers must handle this compound with care, assuming it may possess similar hazards to its analogues, which include potential skin, eye, and respiratory irritation.

Summary of Hazard and Protective Measures

The following table summarizes the potential hazards and recommended personal protective equipment (PPE) based on data from analogous compounds. This information is crucial for minimizing risk during handling and disposal.

Hazard CategoryGHS Hazard Statement(s) (representative)Recommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation H319: Causes serious eye irritationSafety glasses with side shields or goggles
Respiratory Irritation H335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood
General Handling -Laboratory coat

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for ensuring the safety of laboratory personnel and the environment. The following steps outline the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[1][2][3][4][5]

  • Conduct all handling and disposal activities within a certified chemical fume hood to prevent inhalation of vapors.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogen-Free Organic Waste."

  • Do not mix this compound with incompatible waste streams, such as strong acids, bases, or oxidizers.

  • The waste container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

3. Container Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources and direct sunlight.

  • Ensure the storage area is compliant with all institutional and local regulations for hazardous waste storage.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[6][7][8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal by a certified service.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Use Designated 'Halogen-Free Organic Waste' Container B->C D Add Chemical Waste C->D E Securely Cap Container D->E F Label with Chemical Name, Hazards, and Date E->F G Store in Secondary Containment in a Ventilated Area F->G H Contact EHS for Pickup G->H I Waste Collected by Licensed Contractor H->I

Caption: Disposal Workflow Diagram

Disclaimer: The disposal procedures outlined in this document are based on safety data sheets for structurally similar compounds due to the unavailability of a specific SDS for this compound. All laboratory personnel must consult their institution's specific chemical hygiene plan and waste disposal guidelines, and exercise caution when handling this chemical.

References

Essential Safety and Operational Protocols for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[2]Nitrile or neoprene gloves (double-gloving is recommended).[2][5]Laboratory coat.[2][3]N95/FFP2 respirator or higher, depending on the potential for aerosolization.
Solution Preparation Chemical splash goggles.[2][3]Nitrile or neoprene gloves.[2][5]Laboratory coat.[2][3]Work within a chemical fume hood.[4]
Conducting Reactions Chemical splash goggles and a face shield.[2]Nitrile or neoprene gloves.[2][5]Chemical-resistant laboratory coat or apron.[2]Work within a certified chemical fume hood.[5]
Handling Spills Chemical splash goggles and a face shield.[2]Nitrile or neoprene gloves.[2][5]Chemical-resistant laboratory coat or apron.[2]A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[1]
Waste Disposal Chemical splash goggles.[2]Nitrile or neoprene gloves.[2][5]Laboratory coat.[2][3]Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

Emergency Procedures

SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5][6]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spills Evacuate the area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Place the absorbed material into a sealed, labeled container for proper disposal.[4] For large spills, contact your institution's environmental health and safety department.

Experimental Workflow and Safety Precautions

The following diagram outlines a typical experimental workflow for using this compound, highlighting the necessary safety measures at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh Ensure proper ventilation dissolve Dissolve in Solvent weigh->dissolve setup Set up Reaction Apparatus dissolve->setup addition Add Reagents setup->addition Maintain inert atmosphere if necessary monitor Monitor Reaction Progress addition->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify collect Collect Waste in Labeled Containers purify->collect dispose Dispose According to Institutional Guidelines collect->dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with the compound in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and solvent washes, in a separate, labeled, and sealed container.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any other hazardous components present in the waste.

Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[4][5]

Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program. Do not pour chemical waste down the drain.[8]

The following decision tree provides a logical flow for the proper disposal of materials contaminated with this compound.

G start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp sharp_bin Dispose in Sharps Container is_sharp->sharp_bin Yes is_liquid Is it liquid? is_sharp->is_liquid No final_disposal Dispose via Institutional Hazardous Waste Program sharp_bin->final_disposal liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Waste Container is_liquid->solid_waste No liquid_waste->final_disposal solid_waste->final_disposal

Caption: Decision tree for the disposal of contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.